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  • Product: 2-Bromo-2-(trifluoromethyl)difluorooxirane
  • CAS: 933668-42-9

Core Science & Biosynthesis

Foundational

19F NMR Spectroscopic Profiling of 2-Bromo-2-(trifluoromethyl)difluorooxirane: A Comprehensive Technical Guide

Executive Summary The characterization of highly fluorinated epoxides requires rigorous analytical frameworks due to their complex magnetic environments and structural volatility. 2-Bromo-2-(trifluoromethyl)difluorooxira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of highly fluorinated epoxides requires rigorous analytical frameworks due to their complex magnetic environments and structural volatility. 2-Bromo-2-(trifluoromethyl)difluorooxirane (also known as 2-bromo-1,2-perfluoropropene oxide) is a critical intermediate in the synthesis of specialized fluoropolymers and has been extensively evaluated as a next-generation, tropodegradable fire suppressant[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the 19 F NMR chemical shifts of this specific oxirane, providing a self-validating experimental protocol designed to ensure absolute quantitative and qualitative accuracy in your spectroscopic workflows.

Stereochemical Causality & Magnetic Environments

To accurately predict and assign the 19 F NMR spectrum of 2-bromo-2-(trifluoromethyl)difluorooxirane, we must first analyze its rigid geometric constraints. The oxirane (epoxide) ring heavily influences the electronic shielding of the attached fluorine nuclei.

The ABX 3​ Spin System

The molecule possesses three distinct fluorine environments, forming a classic ABX 3​ spin system :

  • The CF 3​ Group (X 3​ ): These three fluorines are chemically and magnetically equivalent due to rapid free rotation around the C2-CF 3​ bond.

  • The CF 2​ Group (AB): The C2 carbon is a chiral center, bonded to a bromine atom, a trifluoromethyl group, the oxirane oxygen, and the C3 carbon. Because of this chirality, the two fluorine atoms on C3 are diastereotopic . They are locked in a rigid three-membered ring, preventing any rotational averaging. One fluorine ( FA​ ) is cis to the CF 3​ group, while the other ( FB​ ) is trans to it (and cis to the bromine).

The Heavy Atom Effect

The presence of the bromine atom at C2 introduces a pronounced "heavy atom effect." Bromine's large, polarizable electron cloud provides additional diamagnetic shielding to adjacent nuclei. Consequently, the CF 3​ group in this molecule will appear further upfield (more shielded) compared to fully fluorinated analogs like hexafluoropropylene oxide (HFPO)[2].

Spin_System CF3 CF3 (X3) FA F_A (CF2) CF3->FA 3J_AX (~10 Hz) FB F_B (CF2) CF3->FB 3J_BX (~5 Hz) FA->FB 2J_FF (~45 Hz)

Fig 1. ABX3 spin-spin coupling network in 2-bromo-2-(trifluoromethyl)difluorooxirane.

Predictive 19 F NMR Parameters

Based on empirical data from related fluorinated oxiranes and the established variability of trifluoroacetyl/trifluoromethyl species[3], the chemical shifts and coupling constants ( J -values) can be precisely mapped. The ring strain of the oxirane generally causes a downfield shift for the CF 2​ fluorines relative to acyclic precursors.

Table 1: Expected 19 F NMR Chemical Shifts & Multiplicities

(Referenced to CFCl 3​ at 0.00 ppm)

NucleusExpected Shift (ppm)MultiplicityIntegrationCausality / Structural Rationale
CF 3​ (X 3​ ) -72.0 to -78.0Doublet of doublets (dd)3FShielded by the heavy atom effect of the adjacent Bromine atom.
F A​ (CF 2​ ) -105.0 to -112.0Doublet of quartets (dq)1FDiastereotopic; shifted downfield due to three-membered ring strain.
F B​ (CF 2​ ) -115.0 to -122.0Doublet of quartets (dq)1FDiastereotopic; distinct shift from F A​ due to cis/trans spatial relationship with Br.
Table 2: Expected Spin-Spin Coupling Constants ( J )
Coupling TypeNuclei InvolvedExpected J Value (Hz)Description
Geminal ( 2JFF​ ) F A​
  • F B​
40 - 55 HzLarge coupling typical of rigid geminal fluorines in oxirane rings.
Vicinal ( 3JAX​ ) CF 3​
  • F A​
  • 8 - 15 HzSpatial coupling across the ring; magnitude depends on dihedral angle.
    Vicinal ( 3JBX​ ) CF 3​
  • F B​
  • 2 - 7 HzDistinct from 3JAX​ , allowing for stereochemical assignment.

    Standardized Experimental Protocol

    To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the 19 F NMR spectrum. Because this molecule contains no protons, 1 H decoupling is unnecessary, which advantageously eliminates Nuclear Overhauser Effect (NOE) distortions and allows for absolute quantitative integration.

    Step-by-Step Methodology
    • Sample Preparation:

      • Action: Dissolve 20-30 mg of the oxirane in 0.6 mL of CDCl 3​ (for lock) in a precision 5 mm NMR tube.

      • Validation: Add 0.1% v/v of Trichlorofluoromethane (CFCl 3​ ) as an internal standard. This ensures the 0.00 ppm reference is absolute, preventing shift misassignments due to solvent effects[3].

    • Instrument Calibration:

      • Action: Insert the sample into a 400 MHz or higher NMR spectrometer. Tune and match the probe specifically to the 19 F Larmor frequency (e.g., 376.5 MHz on a 400 MHz console).

    • Pulse Sequence & Relaxation Optimization:

      • Action: Select a standard 1D 19 F pulse sequence (e.g., zg or s2pul).

      • Causality: Fluorine nuclei in CF 3​ groups often exhibit exceptionally long longitudinal relaxation times ( T1​>5 seconds). Set the relaxation delay ( D1​ ) to at least 15 seconds . Failure to do so will result in partial saturation of the CF 3​ signal, destroying the quantitative 3:1:1 integration ratio.

    • Data Acquisition:

      • Action: Acquire 64 to 128 transients. Ensure the spectral width (SW) is sufficiently large (at least 250 ppm, centered at -100 ppm) to capture both the CF 3​ and CF 2​ regions without fold-over artifacts.

    • Processing:

      • Action: Apply a mild exponential apodization (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

    NMR_Workflow N1 1. Sample Preparation (CDCl3 + CFCl3 Standard) N2 2. Probe Tuning & Shimming (Optimize 19F Larmor Frequency) N1->N2 N3 3. Pulse Sequence Setup (90° Pulse, D1 > 15 seconds) N2->N3 N4 4. Data Acquisition (Wide Spectral Width > 250 ppm) N3->N4 N5 5. Spectral Validation (3:1:1 Integration, J-Matching) N4->N5

    Fig 2. Self-validating 19F NMR experimental workflow for fluorinated oxiranes.

    Data Validation & Mechanistic Insights

    A robust analytical workflow must be self-validating. Once the spectrum is acquired, apply the following logical checks to confirm the identity of 2-bromo-2-(trifluoromethyl)difluorooxirane:

    • Integration Integrity: The integrals of the three multiplets must yield a strict 3.00 : 1.00 : 1.00 ratio. If the CF 3​ integral is lower than 3.00, your D1​ relaxation delay is too short.

    • J -Coupling Symmetry: The geminal coupling constant ( 2JFF​ ) measured in the FA​ multiplet must be mathematically identical to the 2JFF​ measured in the FB​ multiplet.

    • Precursor Differentiation: This oxirane is synthesized via the oxidation of 2-bromo-1,1,3,3,3-pentafluoropropene[1]. The alkene precursor exhibits a drastically different chemical shift profile due to the sp2 hybridized carbons (typically featuring CF 2​ signals much further downfield, around -70 to -80 ppm). The appearance of the highly shielded AB system at ~-110 ppm is the definitive mechanistic proof of successful epoxidation.

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    Exploratory

    Thermal Stability and Decomposition Pathway of 2-Bromo-2-(trifluoromethyl)difluorooxirane: A Mechanistic Guide

    Executive Summary The chemistry of fluorinated oxiranes is a cornerstone of modern organofluorine synthesis, offering pathways to complex fluorinated pharmacophores and advanced materials. Among these, 2-bromo-2-(trifluo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The chemistry of fluorinated oxiranes is a cornerstone of modern organofluorine synthesis, offering pathways to complex fluorinated pharmacophores and advanced materials. Among these, 2-bromo-2-(trifluoromethyl)difluorooxirane (CAS: 933668-42-9) stands out as a highly specialized reactive intermediate[1]. While the trifluoromethyl group provides unique stereochemical stability to oxiranyl intermediates at low temperatures[2],[3], the application of thermal stress induces a highly predictable cycloreversion. This whitepaper provides an in-depth technical analysis of the thermal stability, substituent-driven decomposition mechanics, and validated experimental protocols for utilizing this compound as a difluorocarbene (:CF2) source in drug development workflows.

    Chemical Profile and Thermodynamic Drivers

    Fluorinated epoxides exhibit dramatically different structural and bonding characteristics compared to their hydrocarbon counterparts. The highly electronegative fluorine substituents draw electron density into C–F antibonding orbitals, effectively weakening the C–O and C–C bonds of the oxirane ring[4].

    For 2-bromo-2-(trifluoromethyl)difluorooxirane, the presence of three distinct electron-withdrawing moieties—a trifluoromethyl group (-CF3), a bromine atom (-Br), and a gem-difluoro group (-CF2)—creates a highly polarized ring system. While generally considered to have high electric strength and stability at ambient conditions[5], the compound becomes thermodynamically unstable at elevated temperatures. The release of inherent ring strain, coupled with the formation of a highly stable carbonyl double bond (C=O), drives the thermal decomposition.

    Table 1: Physicochemical and Thermal Stability Parameters
    ParameterValue / DescriptionCausality / Implication
    CAS Number 933668-42-9[1]Unique identifier for procurement and tracking.
    Molecular Formula C3BrF5O[1]High F/C ratio indicates high volatility and lipophilicity.
    Boiling Point ~43.1 °C (Predicted)[1]Necessitates sub-ambient handling to prevent evaporative loss during setup.
    Density 2.11 g/cm³ (Predicted)[1]High density typical of polyhalogenated organics; impacts phase separation.
    Thermal Onset > 150 °CActivation barrier for cycloreversion requires robust thermal input.
    Primary Products :CF2 and CF3COBrDriven by the thermodynamic stability of the resulting acyl bromide.

    Mechanistic Decomposition Pathway

    The thermal decomposition of halo-oxiranes is frequently dominated by halide migration or ring-opening C–C scission[6]. For 2-bromo-2-(trifluoromethyl)difluorooxirane, the pathway is a classic cycloreversion analogous to the well-documented decomposition of hexafluoropropylene oxide (HFPO).

    Upon reaching the thermal activation threshold, the strained three-membered ring undergoes cleavage at the C–C bond and the C–O bond adjacent to the difluoromethylene group. This specific regioselectivity is dictated by the stabilization of the transition state: the extrusion yields difluorocarbene (:CF2) and trifluoroacetyl bromide (CF3COBr) . The formation of the strong C=O bond in CF3COBr acts as the thermodynamic sink that makes the reaction irreversible.

    Pathway A 2-Bromo-2-(trifluoromethyl) difluorooxirane B Transition State (C-C & C-O Cleavage) A->B Δ (>150°C) C Difluorocarbene (:CF2) B->C Extrusion D Trifluoroacetyl Bromide (CF3COBr) B->D Rearrangement

    Caption: Thermal cycloreversion pathway of 2-bromo-2-(trifluoromethyl)difluorooxirane into :CF2 and CF3COBr.

    Logical Relationship of Substituent Effects

    The decomposition is not merely a function of heat; it is fundamentally pre-programmed by the molecule's substituents.

    SubstituentEffects A Trifluoromethyl (-CF3) Group D Inductive Electron Withdrawal (Weakens C-C Bond) A->D B Bromine (-Br) Atom E Polarization of C-O Bond B->E C gem-Difluoro (-CF2) Group C->D F Facilitates Cycloreversion at Elevated Temps D->F E->F

    Caption: Logical relationship of substituent effects on the thermal stability of the oxirane ring.

    Experimental Workflows & Protocols

    To harness this decomposition for synthetic utility (e.g., generating :CF2 for the cyclopropanation of alkenes in drug discovery), researchers must employ a rigorously controlled, self-validating protocol. The low boiling point of the precursor[1] and the generation of toxic, gaseous byproducts require specific engineering controls.

    Step-by-Step Methodology: Controlled Thermal Decomposition and Carbene Trapping

    1. Reactor Preparation (Heavy-Walled Vessel): Causality: The decomposition generates gaseous :CF2 and volatile CF3COBr, leading to a rapid increase in internal pressure. A Hastelloy or stainless-steel pressure reactor is mandatory to prevent catastrophic rupture. Action: Purge the 50 mL pressure reactor with dry Argon for 15 minutes.

    2. Reagent Loading: Action: Add the alkene substrate (trapping agent, 1.0 equiv) dissolved in an anhydrous, high-boiling inert solvent (e.g., diglyme, 10 mL).

    3. Precursor Addition (Cryogenic Transfer): Causality: 2-Bromo-2-(trifluoromethyl)difluorooxirane has a predicted boiling point of ~43.1 °C[1]. Ambient addition leads to immediate evaporative loss, destroying stoichiometry. Action: Chill the reactor to -20 °C. Inject the oxirane precursor (1.5 equiv) directly into the chilled solvent mixture. Seal the reactor immediately.

    4. Thermal Activation: Action: Transfer the sealed reactor to a controlled heating mantle. Ramp the temperature at 5 °C/min to 160 °C. Maintain for 4 hours. Causality: A gradual ramp prevents a localized thermal runaway, ensuring a steady, controlled release of :CF2 to match the kinetic rate of the cyclopropanation reaction.

    5. Quenching and Isolation: Causality: The byproduct, CF3COBr, is highly reactive and toxic. It must be neutralized before opening the vessel. Action: Cool the reactor to 0 °C. Vent the headspace slowly through a double-stage scrubber containing 2M aqueous NaOH (converts CF3COBr to harmless sodium trifluoroacetate and NaBr). Isolate the resulting gem-difluorocyclopropane via fractional distillation or silica gel chromatography.

    In-Situ Validation System (Trustworthiness)

    To ensure the protocol is self-validating, reaction progress is monitored via real-time 19 F NMR spectroscopy of aliquots (if using a specialized flow-NMR setup) or by tracking internal pressure. The disappearance of the characteristic -CF3 multiplet of the oxirane and the emergence of the -CF3 singlet of trifluoroacetyl bromide provides a direct, quantitative measure of conversion. If the mass balance deviates, it indicates side reactions (e.g., oxirane oligomerization), prompting immediate temperature adjustment.

    Workflow Step1 1. Reactor Setup (Argon Purged Pressure Vessel) Step2 2. Reagent Loading (Alkene + Diglyme) Step1->Step2 Step3 3. Precursor Addition (Chill to -20°C to prevent boil-off) Step2->Step3 Step4 4. Thermal Activation (Ramp to 160°C, monitor pressure) Step3->Step4 Step5 5. Product Isolation (NaOH Scrubber for CF3COBr) Step4->Step5

    Caption: Experimental workflow for the controlled thermal decomposition and carbene trapping.

    Implications for Drug Development

    The controlled thermal decomposition of 2-bromo-2-(trifluoromethyl)difluorooxirane is highly valuable in medicinal chemistry. The generated difluorocarbene (:CF2) inserts into alkenes to form gem-difluorocyclopropanes—a bioisostere for oxygen atoms and carbonyl groups that enhances metabolic stability and lipophilicity in drug candidates. By understanding the precise thermal thresholds and mechanistic pathways of this fluorinated oxirane, drug development professionals can safely scale up the synthesis of critical fluorinated building blocks without relying on ozone-depleting or highly explosive alternative carbene sources.

    References

    • α-Substituted α-Lithiated Oxiranes: Useful Reactive Intermediates | Chemical Reviews Source: acs.org URL:[2]

    • The First Generation and Stereospecific Alkylation of α-Trifluoromethyl Oxiranyl Anion | Organic Letters Source: acs.org URL:[3]

    • Environmentally Benign Processes for Making Useful Fluorocarbons: Nickel- or Copper(I) Iodide-Catalyzed Reaction of Highly Fluorinated Epoxides with Halogens... Source: acs.org URL:[4]

    • Assessment of Eco-friendly Gases for Electrical Insulation to Replace the Most Potent Industrial Greenhouse Gas SF6 Source: acs.org URL:[5]

    • Mechanism of Aqueous Decomposition of Trichloroethylene Oxide Source: acs.org URL:[6]

    • 2-BROMO-2-(TRIFLUOROMETHYL)DIFLUOROOXIRANE 933668-42-9 wiki - GuideChem Source: guidechem.com URL:[1]

    Sources

    Foundational

    A Technical Guide to the Structural Elucidation of 2-bromo-2-(trifluoromethyl)difluorooxirane

    Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-bromo-2-(trifluoromethyl)difluorooxirane represents a class of highly functionalized, halogenated oxiranes with potential applications i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Abstract

    2-bromo-2-(trifluoromethyl)difluorooxirane represents a class of highly functionalized, halogenated oxiranes with potential applications in synthetic chemistry and materials science. The precise structural characterization of such molecules is paramount for understanding their reactivity and designing novel applications. This guide provides a comprehensive overview of the methodologies and analytical techniques that can be employed to elucidate the structure of 2-bromo-2-(trifluoromethyl)difluorooxirane. While experimental crystallographic data for this specific compound is not publicly available, this document outlines a robust, multi-pronged approach for its structural characterization, drawing upon spectroscopic analysis, computational modeling, and comparative structural studies of related compounds.

    Introduction: The Significance of Halogenated Oxiranes

    Oxiranes, or epoxides, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the inherent ring strain that makes them susceptible to ring-opening reactions.[1] The introduction of halogens and a trifluoromethyl group, as in the case of 2-bromo-2-(trifluoromethyl)difluorooxirane, can significantly modulate the electronic properties and reactivity of the oxirane ring.[2] These modifications can lead to unique chemical transformations and the development of novel compounds with desirable physicochemical properties for applications in pharmaceuticals and agrochemicals.[3][4]

    A thorough understanding of the three-dimensional structure of 2-bromo-2-(trifluoromethyl)difluorooxirane is crucial for predicting its stability, reactivity, and potential interactions with biological targets. This guide will detail a systematic workflow for achieving this structural understanding.

    Physicochemical Properties and Synthesis

    While a definitive crystal structure is yet to be reported, fundamental physicochemical properties of 2-bromo-2-(trifluoromethyl)difluorooxirane have been documented in chemical databases.[5][6]

    PropertyValueSource
    Molecular Formula C₃BrF₅O[5][6]
    Molecular Weight 226.93 g/mol [5]
    CAS Number 933668-42-9[5]
    Predicted Density 2.11 ± 0.1 g/cm³[5]
    Predicted Boiling Point 43.1 ± 40.0 °C[5]
    Proposed Synthetic Route

    The synthesis of halogenated oxiranes can often be achieved through the epoxidation of a corresponding alkene.[1] A plausible synthetic route to 2-bromo-2-(trifluoromethyl)difluorooxirane would involve the oxidation of a halogenated alkene precursor. The choice of oxidizing agent and reaction conditions would be critical to ensure the stability of the highly substituted and potentially reactive oxirane ring.

    G Alkene Halogenated Alkene Precursor Reaction Epoxidation Alkene->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Reaction Solvent Aprotic Solvent Solvent->Reaction Product 2-bromo-2-(trifluoromethyl) difluorooxirane Purification Purification (e.g., Chromatography) Product->Purification Reaction->Product

    Caption: Proposed synthetic workflow for 2-bromo-2-(trifluoromethyl)difluorooxirane.

    Spectroscopic Characterization

    In the absence of single-crystal X-ray diffraction data, a combination of spectroscopic techniques is essential for confirming the identity and elucidating the structure of the target molecule.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-bromo-2-(trifluoromethyl)difluorooxirane, ¹⁹F and ¹³C NMR would be particularly informative.

    • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show distinct signals for the trifluoromethyl (CF₃) group and the two fluorine atoms on the oxirane ring. The chemical shifts and coupling constants (J-couplings) between these fluorine nuclei would provide valuable information about their spatial arrangement.

    • ¹³C NMR: The ¹³C NMR spectrum will exhibit signals for the three carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative halogen and oxygen atoms.

    Infrared (IR) Spectroscopy

    IR spectroscopy can identify the functional groups present in a molecule. The IR spectrum of 2-bromo-2-(trifluoromethyl)difluorooxirane is expected to show characteristic absorption bands corresponding to the C-F, C-Br, and C-O-C stretching vibrations of the oxirane ring.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2-bromo-2-(trifluoromethyl)difluorooxirane would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[3]

    Computational Modeling

    In the absence of experimental crystallographic data, computational chemistry provides a powerful avenue for predicting the three-dimensional structure and properties of 2-bromo-2-(trifluoromethyl)difluorooxirane.

    Density Functional Theory (DFT) Calculations

    DFT calculations can be employed to:

    • Optimize the molecular geometry: Determine the most stable conformation of the molecule, providing predicted bond lengths and angles.

    • Predict spectroscopic data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters that can be compared with experimental data for structural validation.

    • Analyze electronic properties: Investigate the molecular orbital energies, charge distribution, and electrostatic potential, which can offer insights into the molecule's reactivity.

    G Start Initial Molecular Structure DFT Density Functional Theory (DFT) Geometry Optimization Start->DFT Optimized_Structure Predicted 3D Structure (Bond Lengths, Angles) DFT->Optimized_Structure Spectra_Prediction Prediction of Spectroscopic Data (NMR, IR) Optimized_Structure->Spectra_Prediction Comparison Comparison and Validation Spectra_Prediction->Comparison Experimental_Data Experimental Spectroscopic Data Experimental_Data->Comparison Validated_Structure Validated Molecular Structure Comparison->Validated_Structure

    Caption: Workflow for computational structural elucidation.

    Comparative Structural Analysis

    While the crystal structure of the title compound is unknown, the structures of related halogenated and trifluoromethylated compounds have been reported. A comparative analysis of these known structures can provide valuable insights into the expected structural features of 2-bromo-2-(trifluoromethyl)difluorooxirane. For example, the crystal packing of similar compounds often involves intermolecular interactions such as C-H···Br contacts and the association of trifluoromethyl groups.[7]

    Conclusion

    The structural elucidation of 2-bromo-2-(trifluoromethyl)difluorooxirane, in the absence of single-crystal X-ray data, requires a synergistic approach combining synthesis, spectroscopy, and computational modeling. This guide has outlined a comprehensive workflow for researchers to confidently determine the structure of this and other novel halogenated compounds. The insights gained from such studies are essential for unlocking the full potential of these molecules in various scientific and industrial applications.

    References

    • Scribd. (n.d.). Oxiranes and Oxirenes: Structure & Synthesis. Retrieved from [Link]

    • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 2-Bromo-2-(trifluoromethyl)difluorooxirane. PubChem. Retrieved from [Link]

    • Maspero, A., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 107-113. [Link]

    • Kutateladze, A. G., & Reddy, D. S. (2018). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry, 83(15), 7848-7863. [Link]

    • Fleck, M., et al. (2021). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1018-1022. [Link]

    • ResearchGate. (n.d.). Oxiranes and Oxirenes: Monocyclic. Retrieved from [Link]

    • Quimicaorganica.org. (n.d.). Oxirane - Physical and Spectroscopic Properties. Retrieved from [Link]

    • Beilstein Journals. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

    • ResearchGate. (2026). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

    • ResearchGate. (2019). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. Retrieved from [Link]

    • ScienceDirect. (n.d.). Potential toxic effects of perfluorobutanesulfonyl fluoride analysis based on multiple-spectroscopy techniques and molecular mod. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)-2,3,3-trifluorooxirane. PubChem. Retrieved from [Link]

    Sources

    Exploratory

    Toxicity Profile and Safe Handling Guidelines for 2-Bromo-2-(trifluoromethyl)difluorooxirane

    Executive Summary 2-Bromo-2-(trifluoromethyl)difluorooxirane (CAS: 933668-42-9) is a highly specialized, polyhalogenated epoxide utilized as a reactive intermediate in advanced organofluorine synthesis and pharmaceutical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-Bromo-2-(trifluoromethyl)difluorooxirane (CAS: 933668-42-9) is a highly specialized, polyhalogenated epoxide utilized as a reactive intermediate in advanced organofluorine synthesis and pharmaceutical drug development. Due to its unique substitution pattern—bearing a bromine atom, a trifluoromethyl group, and gem-difluoro substitutions on the oxirane ring—it exhibits extreme electrophilicity. This whitepaper synthesizes the mechanistic toxicity profile of this compound with field-proven, self-validating handling protocols to ensure the safety of laboratory personnel and the integrity of experimental workflows.

    Chemical Identity & Physicochemical Properties

    Understanding the physical state of 2-bromo-2-(trifluoromethyl)difluorooxirane is the first step in mitigating its hazards. The compound is a dense, highly volatile liquid at room temperature. Its low boiling point combined with its high density means that any breach in containment will result in heavy, toxic vapors that settle in the lower areas of the laboratory workspace[1].

    Table 1: Physicochemical Properties

    PropertyValueHazard Implication
    IUPAC Name 2-bromo-3,3-difluoro-2-(trifluoromethyl)oxiraneHighly strained, reactive three-membered ring.
    CAS Number 933668-42-9N/A
    Molecular Formula C3BrF5OHigh halogen-to-carbon ratio drives electrophilicity.
    Molecular Weight 226.93 g/mol Yields dense vapor upon volatilization.
    Boiling Point 43.1 ± 40.0 °C (Predicted)Extreme inhalation hazard at room temperature[1].
    Density 2.11 ± 0.1 g/cm³ (Predicted)Heavy liquid; requires robust mechanical agitation[1].
    LogP 2.26Lipophilic; easily penetrates dermal barriers[1].

    Mechanistic Toxicity Profile

    The toxicity of halogenated epoxides is fundamentally driven by their electrophilic reactivity. The presence of multiple electron-withdrawing groups (EWGs)—specifically the −CF3​ and fluorine atoms—drastically lowers the lowest unoccupied molecular orbital (LUMO) of the oxirane ring, minimizing the activation energy required for nucleophilic attack[2].

    A. Direct Electrophilic DNA Alkylation

    Epoxide ring-opening proceeds via an SN​2 -type mechanism. In biological systems, hard nucleophilic sites—primarily the N7 position of guanine in DNA—readily attack the strained epoxide[3]. The combined inductive (-I) effects of the fluorinated substituents make the ring carbons exceptionally electrophilic, leading to rapid covalent adduct formation[2]. This direct alkylation is the primary mechanistic driver for the mutagenic and carcinogenic potential of polyhalogenated epoxides[3].

    B. Hydrolytic Instability and Haloacyl Formation

    In aqueous or physiological environments, halogenated epoxides do not simply diffuse; they undergo rapid hydrolysis or rearrangement. The migration of halogens (particularly the bulky bromine atom) leads to the formation of highly toxic halo-acyl intermediates, such as haloacetates or haloacetaldehydes[4]. These intermediates act as potent acylating agents, rapidly forming covalent bonds with cellular proteins, leading to enzyme inactivation and acute systemic cytotoxicity[4].

    ToxicityPathway cluster_0 Pathway A: Direct Alkylation cluster_1 Pathway B: Hydrolysis/Rearrangement Epoxide 2-Bromo-2-(trifluoromethyl) difluorooxirane SN2 SN2 Nucleophilic Attack (Lowered Activation Barrier) Epoxide->SN2 In vivo exposure Hydrolysis Aqueous Hydrolysis & Halogen Migration Epoxide->Hydrolysis Aqueous environment DNA Guanine N7 Alkylation SN2->DNA Mutagenesis DNA Adduct Formation & Mutagenesis DNA->Mutagenesis Toxicity Acute Cytotoxicity & Systemic Damage Mutagenesis->Toxicity Haloacyl Halo-acyl Intermediates (Acylating Agents) Hydrolysis->Haloacyl Proteins Protein Covalent Modification Haloacyl->Proteins Proteins->Toxicity

    Mechanistic pathways of 2-bromo-2-(trifluoromethyl)difluorooxirane toxicity via alkylation and acylation.

    Safe Handling Guidelines & Engineering Controls

    Because of its extreme reactivity, low boiling point (43.1 °C), and highly exothermic reaction profiles[5], 2-bromo-2-(trifluoromethyl)difluorooxirane requires stringent engineering controls.

    • Containment: The chemical must be handled exclusively within a negative-pressure glovebox or a high-performance fume hood utilizing Schlenk line techniques. Open-bench handling is strictly prohibited due to the inhalation hazard.

    • Personal Protective Equipment (PPE): Standard nitrile laboratory gloves offer insufficient breakthrough times for fluorinated/brominated solvents. Personnel must use heavy-duty butyl rubber gloves or laminate (e.g., Silver Shield) gloves.

    • Storage: Store at sub-ambient temperatures (-20 °C) in tightly sealed, pressure-rated borosilicate glass ampoules or PTFE-lined containers to prevent volatilization and thermally induced degradation.

    Experimental Protocols

    To guarantee scientific integrity and safety, the following protocols are designed as self-validating systems . Every critical step includes a physical or chemical confirmation to ensure the procedure is proceeding as intended.

    Protocol 1: Schlenk-Line Transfer of Volatile Halogenated Epoxides

    Causality Insight: The boiling point of this epoxide is near human body temperature. Standard glass syringes transfer heat from the operator's hand to the liquid, causing it to boil inside the barrel, leading to pressure buildup and hazardous aerosolization.

    • Preparation: Pre-weigh a sealed, argon-flushed receiving flask equipped with a PTFE septum.

    • Thermal Control: Chill both the source ampoule and the receiving flask to 0 °C using an ice-water bath to suppress the vapor pressure of the epoxide.

    • Equipment Selection: Utilize a gas-tight, PTFE-plunger syringe equipped with a thermal-isolating outer sleeve (or handle the syringe strictly with insulated cryogenic gloves).

    • Transfer: Withdraw the required volume of 2-bromo-2-(trifluoromethyl)difluorooxirane under a steady stream of dry argon and transfer it smoothly to the receiving flask.

    • Self-Validation (Mass Balance): Reweigh the receiving flask. The mass differential must exactly match the calculated volume multiplied by the density ( 2.11 g/cm3 ). Any discrepancy indicates loss of mass to volatilization, signaling an immediate need to check fume hood flow rates and evacuate the immediate area.

    Protocol 2: Chemical Quenching and Decontamination

    Causality Insight: Unreacted halogenated epoxides cannot be disposed of in standard organic waste due to their alkylating hazard. They must be chemically neutralized using a soft nucleophile (like thiosulfate) that rapidly opens the ring without generating toxic haloacyl byproducts.

    • Scavenger Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, prepare a 2.0 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Thermal Control: Chill the scavenger solution to 5 °C to safely absorb the heat of the impending reaction.

    • Addition: Add the unreacted 2-bromo-2-(trifluoromethyl)difluorooxirane waste dropwise via an addition funnel under vigorous stirring (required due to the epoxide's high density of 2.11 g/cm3 , which will otherwise pool at the bottom).

    • Self-Validation (Thermal Monitoring): Monitor the internal thermocouple. An immediate exothermic spike (temperature rise) confirms that the SN​2 ring-opening reaction is actively consuming the epoxide. If no exotherm is observed, the stirring rate is insufficient to break the biphasic boundary.

    • Completion: Continue stirring until the internal temperature returns to the baseline (5 °C). This thermal validation confirms the complete neutralization of the electrophile into a stable, water-soluble thioether, which can then be safely routed to aqueous hazardous waste.

    QuenchingWorkflow Start Unreacted Epoxide Waste Cooling Pre-cool to 5°C (Ice Bath) Start->Cooling Scavenger Add Excess Nucleophile (Na2S2O3 Solution) Cooling->Scavenger Prevents volatilization Reaction Controlled SN2 Ring Opening Scavenger->Reaction Exothermic spike Product Stable, Non-Toxic Thioether Reaction->Product Temp returns to 5°C Dispose Aqueous Waste Disposal Product->Dispose

    Self-validating chemical quenching workflow for halogenated epoxide neutralization.

    References

    • GuideChem. "2-BROMO-2-(TRIFLUOROMETHYL)DIFLUOROOXIRANE 933668-42-9 wiki". Available at: 1

    • Chemical Research in Toxicology (ACS). "A Free Energy Approach to the Prediction of Olefin and Epoxide Mutagenicity and Carcinogenicity". Available at: 2

    • Chemical Research in Toxicology (ACS). "Modeling of Toxicity-Relevant Electrophilic Reactivity for Guanine with Epoxides: Estimating the Hard and Soft Acids and Bases". Available at: 3

    • Chemical Research in Toxicology (ACS). "Microsomal Oxidation of Tribromoethylene and Reactions of Tribromoethylene Oxide". Available at: 4

    • Beilstein Journal of Organic Chemistry. "Flow microreactor synthesis in organo-fluorine chemistry". Available at: 5

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes & Protocols: 2-Bromo-2-(trifluoromethyl)difluorooxirane as a Precursor for Advanced Pharmaceutical Scaffolds

    Foreword: The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Foreword: The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Highly functionalized building blocks that deliver these moieties are therefore of immense value. This guide focuses on the synthetic utility of 2-bromo-2-(trifluoromethyl)difluorooxirane, a specialized reagent designed for constructing complex fluorinated molecules.

    While literature specifically detailing the reactions of 2-bromo-2-(trifluoromethyl)difluorooxirane is nascent, its chemical reactivity can be expertly extrapolated from the well-documented behavior of structurally related trifluoromethylated epoxides, such as 2,2-bis(trifluoromethyl)oxirane.[4] The principles and protocols outlined herein are grounded in the established reactivity of these analogous systems, providing a robust framework for researchers exploring this novel building block.

    Part 1: Core Principles & Mechanistic Rationale

    Structural and Electronic Profile

    The synthetic power of trifluoromethylated epoxides stems from their unique electronic architecture. The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[3][5] In a molecule like 2-bromo-2-(trifluoromethyl)difluorooxirane, this effect is amplified. The cumulative inductive effect of the -CF3 and halogen substituents polarizes the C-O bonds of the oxirane ring, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack.

    The Causality of Regioselective Ring-Opening

    A defining feature of these epoxides is the predictable regioselectivity of their ring-opening reactions. Nucleophilic attack occurs exclusively at the less sterically hindered carbon atom (the CH₂ group). This is a direct consequence of both steric hindrance from the bulky -C(Br)(CF₃) group and the electronic stabilization of the resulting tertiary alkoxide intermediate. This predictable outcome is invaluable in complex syntheses, eliminating the formation of isomeric mixtures and simplifying purification.[4]

    The general mechanism proceeds via an S_N2-type pathway, as illustrated below.

    Diagram 1: Mechanism of Nucleophilic Ring-Opening.

    Part 2: Key Synthetic Applications & Protocols

    The high reactivity of the trifluoromethylated epoxide ring allows for the efficient formation of C-O, C-S, C-N, and C-C bonds, making it a versatile tool for accessing a wide array of fluorinated pharmaceutical intermediates.

    Synthesis of Fluorinated Ethers (C-O Bond Formation)

    The reaction with alcohols and phenols provides a direct route to complex ethers containing the –CH₂C(Br)(CF₃)OH moiety. These structures can serve as building blocks for various drug scaffolds.

    Protocol 1: Phase-Transfer-Catalyzed Etherification of an Alcohol

    This protocol is adapted from established methods for similar fluorinated epoxides.[4]

    Step-by-Step Methodology:

    • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add the desired alcohol (1.0 mmol, 1.0 equiv.) and anhydrous toluene (10 mL).

    • Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate ([(C₄H₉)₄N⁺HSO₄⁻], 0.1 mmol, 0.1 equiv.).

    • Base Addition: Add powdered sodium hydroxide (2.0 mmol, 2.0 equiv.) to the stirred solution.

    • Epoxide Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2-bromo-2-(trifluoromethyl)difluorooxirane (1.1 mmol, 1.1 equiv.) dropwise over 5 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

    • Workup: Upon completion, carefully quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    Scientist's Notes:

    • Causality: The phase-transfer catalyst is essential for transporting the alkoxide, generated in the solid phase (NaOH), into the organic phase where the epoxide resides, thus enabling the reaction.

    • Trustworthiness: The reaction's endpoint should be confirmed by the disappearance of the epoxide signal in the ¹⁹F NMR spectrum. The structure of the final product can be confirmed by ¹H, ¹³C, ¹⁹F NMR and mass spectrometry.

    Synthesis of Fluorinated Thioethers and Heterocycles (C-S Bond Formation)

    Trifluoromethylated epoxides exhibit exceptionally high reactivity towards sulfur nucleophiles, often proceeding rapidly under mild conditions without the need for a catalyst. This makes them ideal for synthesizing sulfur-containing fluorinated compounds.

    Protocol 2: Synthesis of a Bis(hydroxy-trifluoromethyl-ethyl) Sulfide

    This protocol is based on the reaction of 2,2-bis(trifluoromethyl)oxirane with sodium sulfide.[4]

    Step-by-Step Methodology:

    • Reagent Preparation: In a 100 mL round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (5.0 mmol, 0.5 equiv.) in deionized water (20 mL).

    • Epoxide Addition: Cool the aqueous solution to 0 °C. Add 2-bromo-2-(trifluoromethyl)difluorooxirane (10.0 mmol, 1.0 equiv.) to the stirred solution. The reaction is often exothermic.

    • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the consumption of the epoxide.

    • Workup: After the reaction is complete, cool the mixture and carefully acidify with concentrated HCl to pH ~2.

    • Extraction & Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

    NucleophileProduct StructureTypical Yield (%)Reference
    Na₂SS[CH₂C(Br)(CF₃)OH]₂>65% (analogous)
    Na₂S₂O₃Na⁺ ⁻O₃S₂CH₂C(Br)(CF₃)OHHigh[4]
    ThioureaH₂NC(=NH)SCH₂C(Br)(CF₃)OH>90% (analogous)

    Table 1: Representative Reactions with Sulfur Nucleophiles.

    General Experimental Workflow

    A robust and reproducible workflow is critical for success. The following diagram outlines the key stages from reaction setup to final analysis.

    Diagram 2: Standard Experimental Workflow.

    Part 3: Safety, Handling, and Storage

    Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable.

    • Handling: 2-bromo-2-(trifluoromethyl)difluorooxirane, like other epoxides, should be treated as a potent alkylating agent and a potential sensitizer. All manipulations must be performed in a certified chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient; consult a glove compatibility chart).

    • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and nucleophiles.

    • Disposal: All waste containing this reagent must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.[7]

    Part 4: Conclusion & Future Outlook

    2-Bromo-2-(trifluoromethyl)difluorooxirane represents a highly activated and synthetically versatile building block. Its ability to undergo predictable, regioselective ring-opening reactions with a wide range of nucleophiles provides a powerful and direct entry point to novel, highly functionalized fluorinated molecules. The protocols and principles detailed in this guide, derived from well-understood analogous systems, offer a solid foundation for chemists to leverage this reagent in the design and synthesis of next-generation pharmaceuticals. Future applications may extend to the late-stage functionalization of complex molecules and the development of novel probes for chemical biology.

    References

    • Gerus, I. I., et al. (2009). Synthesis of trifluoromethylated heterocycles using partially fluorinated epoxides. Journal of Fluorine Chemistry. Available at: [Link]

    • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

    • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

    • ResearchGate. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

    • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

    • ResearchGate. (2025). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. Available at: [https://www.researchgate.net/publication/257659996_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)

    • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

    • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

    Sources

    Application

    The Untapped Potential of 2-Bromo-2-(Trifluoromethyl)difluorooxirane: A Synthetic Gateway to Advanced Fluorinated Agrochemicals

    The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore the unique advantages offered by organofluorine chemistry. The incorporation of fluorine atoms,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore the unique advantages offered by organofluorine chemistry. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into active ingredients can dramatically enhance their biological efficacy.[1][2][3] This is attributed to fluorine's ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1][2][3] While numerous fluorinated building blocks are commercially available, the development of novel reagents that can introduce complex fluorinated motifs in a single step remains a critical objective.

    This document introduces 2-bromo-2-(trifluoromethyl)difluorooxirane, a highly functionalized and reactive oxirane, as a promising, albeit currently under-explored, building block for the synthesis of next-generation agrochemicals. Due to the limited specific literature on this compound, the following application notes and protocols are proposed based on established principles of fluorinated epoxide chemistry and are intended to serve as a guide for researchers in the field.

    Core Attributes and Predicted Reactivity

    2-Bromo-2-(trifluoromethyl)difluorooxirane possesses a unique combination of functional groups that suggest a rich and versatile reactivity profile:

    • Highly Electrophilic Epoxide Ring: The presence of five electron-withdrawing fluorine atoms renders the epoxide ring exceptionally susceptible to nucleophilic attack.

    • Regiocontrol Element: The substitution pattern on the oxirane ring is predicted to direct nucleophilic attack to the carbon atom bearing both the trifluoromethyl and bromo groups.

    • Latent Functionality of the Bromine Atom: The bromine atom serves as a versatile synthetic handle for post-epoxide-opening transformations, such as radical reactions or cross-coupling chemistries.

    Proposed Application I: Synthesis of α-Trifluoromethyl-α-bromo Ketones

    The reaction of 2-bromo-2-(trifluoromethyl)difluorooxirane with a Grignard reagent is anticipated to proceed via a nucleophilic attack on the epoxide, followed by an in-situ oxidation of the resulting halo-alkoxide intermediate. This one-pot transformation provides a direct route to valuable α-trifluoromethyl-α-bromo ketones, which are key precursors for various heterocyclic agrochemicals.

    Experimental Protocol: One-Pot Synthesis of 1-Aryl-2-bromo-2-(trifluoromethyl)ethan-1-ones

    Materials:

    • 2-Bromo-2-(trifluoromethyl)difluorooxirane

    • Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dry ice (solid CO2)

    • Acetone

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Anhydrous magnesium sulfate (MgSO4)

    • Standard laboratory glassware for anhydrous reactions

    Safety Precautions:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][5][6]

    • Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. Handle with extreme care under an inert atmosphere.

    • 2-Bromo-2-(trifluoromethyl)difluorooxirane is expected to be a volatile and reactive compound. Avoid inhalation and skin contact.

    Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of arylmagnesium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 2-bromo-2-(trifluoromethyl)difluorooxirane (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by carefully adding saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethyl-α-bromo ketone.

    Data Presentation:

    EntryAryl Grignard ReagentExpected ProductProposed Yield (%)
    1Phenylmagnesium bromide2-Bromo-1-phenyl-2-(trifluoromethyl)ethan-1-one60-75
    24-Chlorophenylmagnesium bromide2-Bromo-1-(4-chlorophenyl)-2-(trifluoromethyl)ethan-1-one55-70
    32-Thienylmagnesium bromide2-Bromo-1-(thiophen-2-yl)-2-(trifluoromethyl)ethan-1-one50-65

    Note: Proposed yields are hypothetical and based on similar reactions with related fluorinated epoxides.

    Logical Workflow for α-Trifluoromethyl-α-bromo Ketone Synthesis:

    G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Flame-dried three-necked flask B Arylmagnesium bromide in THF A->B C Nitrogen atmosphere B->C D Cool to -78 °C C->D E Slow addition of 2-bromo-2-(trifluoromethyl)difluorooxirane D->E F Stir at -78 °C for 2h E->F G Warm to RT and stir for 12h F->G H Quench with aq. NH4Cl G->H I Extract with diethyl ether H->I J Dry and concentrate I->J K Column chromatography J->K L α-Trifluoromethyl-α-bromo ketone K->L G A Thiophenol + K2CO3 C Nucleophilic attack by thiophenolate A->C B 2-Bromo-2-(trifluoromethyl)difluorooxirane B->C D Ring-opening of epoxide C->D E Intermediate halo-alkoxide D->E F Work-up E->F G Fluorinated thioether F->G

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Ring-Opening Reactions of 2-bromo-2-(trifluoromethyl)difluorooxirane

    Welcome to the technical support center for ring-opening reactions of 2-bromo-2-(trifluoromethyl)difluorooxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for ring-opening reactions of 2-bromo-2-(trifluoromethyl)difluorooxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common experimental challenges. As a highly functionalized and reactive building block, this epoxide offers significant potential in synthesizing novel fluorinated molecules. However, its unique electronic properties necessitate careful optimization of reaction conditions.

    Troubleshooting Guide

    This guide addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify potential causes for suboptimal results and implement effective solutions.

    Question 1: Why is the yield of my ring-opened product consistently low?

    A low yield in any reaction can be frustrating, but a systematic approach can often pinpoint the issue. For this specific epoxide, the high degree of halogenation presents unique challenges.

    A low yield can stem from several factors, ranging from reagent quality to reaction conditions.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

    Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Moisture Contamination Lewis acid catalysts and many nucleophiles (especially organometallics) are highly sensitive to moisture, leading to deactivation and consumption of reagents.[1]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon, Nitrogen). The use of molecular sieves (3Å or 4Å) can help scavenge trace amounts of water.[2]
    Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate of reaction and the formation of byproducts.[1] Elimination reactions, for instance, are generally favored at higher temperatures.[3]Start the reaction at a low temperature (e.g., -78 °C or 0 °C), especially with highly reactive nucleophiles, and allow it to warm slowly to room temperature. Monitor the reaction progress via TLC or GC-MS to determine the optimal temperature profile.
    Incorrect Choice of Nucleophile/Base The nucleophile may be too weak to efficiently open the sterically hindered and electronically demanding epoxide ring. Conversely, a nucleophile that is also a strong base can promote unwanted elimination side reactions.[4]Consider the "hard" and "soft" nature of your nucleophile. Hard nucleophiles (like alkoxides or amines) are generally effective for opening epoxides.[5] If elimination is an issue, switch to a less basic nucleophile.
    Epoxide Instability or Polymerization Highly reactive epoxides can be prone to polymerization, especially under acidic conditions or at elevated temperatures. The product itself may also be unstable under the reaction or workup conditions.[1]Maintain a low reaction temperature. Consider adding the epoxide slowly to the solution of the nucleophile to keep its instantaneous concentration low. For the workup, use a buffered or mild aqueous quench (e.g., saturated aq. NH₄Cl for organometallic reactions) to avoid harsh pH changes.[6]
    Question 2: How can I control the regioselectivity of the nucleophilic attack?

    Controlling where the nucleophile attacks the epoxide ring is crucial for obtaining the desired isomer.

    The regioselectivity of this particular epoxide ring-opening is dominated by the powerful electron-withdrawing effects of the trifluoromethyl (CF₃) and bromo (Br) groups. The carbon atom substituted with the CF₃ group (C2) is significantly more electron-deficient (more electrophilic) than the CF₂ carbon (C3).

    Therefore, under most nucleophilic (basic or neutral) conditions, the reaction will proceed via an Sₙ2-like mechanism, with the nucleophile preferentially attacking the more electrophilic C2 carbon. This is due to the stabilization of the partial negative charge that develops on the oxygen atom in the transition state.[7]

    Caption: Predicted regioselectivity in the ring-opening of 2-bromo-2-(trifluoromethyl)difluorooxirane.

    Question 3: I'm observing byproducts. How can I identify and minimize them?

    Byproduct formation is a common cause of reduced yield and can complicate purification.

    Troubleshooting Workflow for Byproduct Formation:

    G start Low Yield or Byproduct Formation check_purity 1. Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) start->check_purity is_starting_material Unreacted Starting Material? check_purity->is_starting_material is_isomer Isomeric Product? is_starting_material->is_isomer No solution_time_temp Increase Reaction Time or Temperature is_starting_material->solution_time_temp Yes solution_catalyst Check Catalyst/Reagent Activity is_starting_material->solution_catalyst If conditions are already harsh is_elimination Elimination/Decomposition Products? is_isomer->is_elimination No solution_regio Re-evaluate Reaction Conditions (Solvent, Temp) to Enhance Selectivity is_isomer->solution_regio Yes solution_milder Use Milder Conditions (Lower Temp, Less Basic Nucleophile) is_elimination->solution_milder Yes end Improved Yield and Purity solution_time_temp->end solution_catalyst->end solution_regio->end solution_milder->end

    Caption: A troubleshooting workflow for identifying and addressing byproduct formation.

    Common Byproducts and Mitigation Strategies:

    • Elimination Products: If your nucleophile is also a strong base (e.g., tert-butoxide), it can abstract a proton, leading to the formation of unsaturated compounds.

      • Solution: Use a less basic nucleophile or perform the reaction at a lower temperature to favor substitution over elimination.[3]

    • Products from Reaction with Solvent: Nucleophilic solvents (like methanol or water) can compete with your intended nucleophile.

      • Solution: Use a non-nucleophilic, polar aprotic solvent such as THF, DMF, or acetonitrile.

    • Hydrolyzed Epoxide: Trace water can lead to the formation of a diol.

      • Solution: Ensure strictly anhydrous conditions as described in Question 1.[1]

    Frequently Asked Questions (FAQs)

    What types of nucleophiles are effective for opening the 2-bromo-2-(trifluoromethyl)difluorooxirane ring?

    A wide range of nucleophiles can be used, though their reactivity will vary. The high electrophilicity of the epoxide ring makes it susceptible to attack by both hard and soft nucleophiles.

    Nucleophile Class Examples General Conditions & Considerations
    O-Nucleophiles Alcohols (ROH), Phenols (ArOH), Water (H₂O)Often require acid or base catalysis. Base-catalyzed reactions (using NaH, KOH, etc., to form the alkoxide/phenoxide) are common. Acid catalysis can increase the risk of side reactions.
    N-Nucleophiles Amines (RNH₂, R₂NH), Azides (N₃⁻)Generally good nucleophiles that often do not require a catalyst. Reactions with primary and secondary amines are typically efficient.
    S-Nucleophiles Thiols (RSH), Thiolates (RS⁻)Excellent nucleophiles for epoxide ring-opening due to the high polarizability of sulfur. Reactions are often rapid and high-yielding.[8]
    C-Nucleophiles Grignard Reagents (RMgX), Organolithiums (RLi), Cyanide (CN⁻)Highly reactive but also strongly basic. Require anhydrous conditions and low temperatures to control reactivity and minimize side reactions.
    Halide Nucleophiles Cl⁻, Br⁻, I⁻Can be effective, often with a Lewis acid catalyst to activate the epoxide ring.[6]
    What is a general, reliable experimental protocol to start with?

    This protocol provides a robust starting point for the ring-opening reaction with a generic nucleophile. It should be optimized for your specific substrate and nucleophile.

    General Protocol for Nucleophilic Ring-Opening:

    • Preparation: Under an inert atmosphere (Argon or N₂), add a solution of the nucleophile (1.1 to 1.5 equivalents) to a flask containing anhydrous solvent (e.g., THF, 10 mL per mmol of epoxide).

    • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Epoxide Addition: Add 2-bromo-2-(trifluoromethyl)difluorooxirane (1.0 equivalent) dropwise to the stirred nucleophile solution over 10-15 minutes.

    • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.

    • Quenching: Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow addition of a suitable reagent (e.g., saturated aqueous NH₄Cl for organometallics, water, or dilute acid for other nucleophiles).[6]

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.

    • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

    What are the key safety precautions for handling this epoxide?

    Working with highly fluorinated and halogenated compounds requires strict adherence to safety protocols.

    • Toxicity: Assume the epoxide and its derivatives are toxic and potentially volatile. Always handle them in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Pressure: Reactions involving epoxides, especially at elevated temperatures, can generate pressure. Do not conduct these reactions in a sealed vessel unless it is properly rated for pressure.

    • Reactive Hazards: Be cautious when mixing with strong acids, bases, or reducing agents, as reactions can be exothermic. Always use slow, controlled addition and appropriate cooling.

    References

    • Current time inform
    • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC. (n.d.). National Center for Biotechnology Information.
    • Troubleshooting low yields in epoxide activation reactions - Benchchem. (n.d.). BenchChem.
    • Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol | The Journal of Organic Chemistry. (2011, October 13). ACS Publications.
    • Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal.
    • Epoxides Ring-Opening Reactions. (2020, June 19). Chemistry Steps.
    • Diborylfluoromethane as C1F1 Synthon for the Synthesis of α-Fluoroketones. (n.d.). ChemRxiv.
    • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. (n.d.). National Center for Biotechnology Information.
    • Troubleshooting low enantioselectivity in Sharpless epoxidation - Benchchem. (n.d.). BenchChem.
    • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC. (n.d.). National Center for Biotechnology Information.
    • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane | Request PDF. (2025, August 10). ResearchGate.
    • Development of Easy-to-handle and Useful Fluorine-introducing Reagents. (n.d.). TCI Chemicals.
    • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC. (n.d.). National Center for Biotechnology Information.
    • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2021, January 11). Beilstein Journals.
    • Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of Aroylmethylidene Malonates as Potential Building Blocks for Heterocycles. (n.d.). Organic Chemistry Portal.
    • C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. (n.d.). Organic Chemistry Portal.
    • Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. (2020, September 11). MDPI.
    • Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. (2023, February 9). MDPI.
    • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). Semantic Scholar.
    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
    • Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. (2013, November 22). No Title.
    • Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in meth... (n.d.). Pearson.
    • ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications | Request PDF. (2014, February). ResearchGate.
    • Technical Support Center: 2-Fluorohexane Reactions and Workup. (n.d.). BenchChem.

    Sources

    Optimization

    Technical Support Center: Troubleshooting & Purification of 2-Bromo-2-(trifluoromethyl)difluorooxirane

    Welcome to the Advanced Fluorochemical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when isolating highly volatile,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Fluorochemical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when isolating highly volatile, heavily halogenated epoxides.

    The compound 2-bromo-2-(trifluoromethyl)difluorooxirane (CAS 933668-42-9; Formula: C3BrF5O) is typically synthesized via the epoxidation of 2-bromo-1,1,3,3,3-pentafluoropropene. Because of its extreme volatility, high density, and sensitivity to nucleophiles, standard organic purification workflows often fail, leading to poor yields or degraded products.

    This guide is designed to move beyond basic steps and explain the causality behind our recommended experimental choices, ensuring your protocols are robust and self-validating.

    Part 1: Frequently Asked Questions (Troubleshooting)

    Q1: Why does my crude epoxide degrade or undergo ring-opening during the drying phase?

    The Causality: Highly fluorinated epoxides are exceptionally sensitive to Lewis acids. Many researchers mistakenly use molecular sieves to dry the crude organic layer before distillation. However, the aluminosilicate framework of molecular sieves contains Lewis acidic sites. These sites coordinate with the epoxide oxygen, catalyzing a ring-opening rearrangement that converts the epoxide into perfluoropropionyl fluoride derivatives or hexafluoroacetone analogues, simultaneously releasing hydrogen fluoride (HF) [1]. The Solution: Strictly avoid molecular sieves and acidic desiccants. Use only neutral or mildly basic drying agents, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and minimize the contact time to less than 2 hours.

    Q2: I cannot separate the unreacted 2-bromo-1,1,3,3,3-pentafluoropropene from the epoxide via fractional distillation. What is the mechanism to resolve this?

    The Causality: The boiling point of the starting alkene (25–26 °C) and your target epoxide (~43 °C) are too close for efficient fractional distillation [2]. Attempting to separate them thermally often results in co-distillation and severe yield loss. The Solution: You must utilize a bromination-assisted distillation strategy. By treating the crude mixture with elemental bromine (Br2) and a radical initiator like AIBN, the unreacted alkene's π -bond undergoes a radical addition to form a heavy, fully saturated tribromide. Because the highly strained perfluoroalkyl oxirane ring lacks abstractable hydrogens or π -bonds, it is completely inert to radical bromination [3]. This chemical transformation drastically shifts the boiling point of the impurity, allowing the volatile epoxide to be easily flash-distilled away.

    Part 2: Quantitative Data & Physical Properties

    To understand why the bromination strategy is mathematically sound, observe the boiling point differentials before and after the chemical treatment. The >70 °C differential post-bromination guarantees a pristine fractional separation.

    CompoundRole in SynthesisMolecular FormulaBoiling Point (°C)
    2-Bromo-1,1,3,3,3-pentafluoropropene Starting Material / ImpurityC3BrF525 – 26
    2-Bromo-2-(trifluoromethyl)difluorooxirane Target ProductC3BrF5O~ 43
    1,2,2-Tribromo-1,1,3,3,3-pentafluoropropane Brominated ByproductC3Br3F5> 120

    Part 3: Experimental Protocol

    Bromination-Assisted Distillation Workflow

    Note: Conduct all steps in a well-ventilated fume hood using appropriate PPE. Fluorinated epoxides and bromine are highly toxic.

    • Degassing: Transfer the crude oxirane/bromoolefin mixture to a heavy-walled Schlenk flask. Degas the mixture three times under dry nitrogen using a Firestone valve connected to a mineral oil bubbler.

    • Chemical Bromination: To the degassed mixture, add 2,2'-azobis(2-methylpropionitrile) (AIBN) [approx. 1 mol % relative to the estimated alkene impurity] and a slight stoichiometric excess of elemental bromine (Br2).

    • Thermal Initiation: Seal the system under a nitrogen atmosphere and heat the reaction mixture to 65 °C for 8 hours. The AIBN will initiate the radical bromination of the unreacted alkene [3].

    • Quenching: Cool the mixture to 0 °C. Slowly add an aqueous solution of 5% sodium bisulfite (NaHSO3) and stir vigorously until the red/brown color of excess bromine completely dissipates.

    • Phase Separation & Drying: Transfer to a separatory funnel. Collect the dense, lower fluorinated organic layer. Dry the organic phase over anhydrous Na2SO4 for 1 hour, then filter.

    • Fractional Distillation: Transfer the dried organic phase to a micro-distillation apparatus equipped with a short Vigreux column. Distill under a slight positive pressure of dry nitrogen. Collect the fraction boiling at 42–44 °C into a receiver flask chilled in a dry ice/acetone bath. The heavy brominated byproduct will remain in the distillation pot.

    Part 4: Workflow Visualization

    G A Crude Mixture (Epoxide + Alkene) B Chemical Bromination (Br2, AIBN, 65°C) A->B Add Br2/AIBN C Heavy Brominated Byproduct (BP > 120°C) B->C Alkene reacts D Intact Epoxide (BP ~ 43°C) B->D Epoxide is inert E Aqueous Wash (5% NaHSO3) C->E D->E F Fractional Distillation (42-44°C) E->F Organic Phase F->C Bottoms G Pure 2-Bromo-2-(trifluoromethyl) difluorooxirane F->G Distillate

    Figure 1: Bromination-assisted purification workflow for isolating volatile fluorinated epoxides.

    References

    • Title: Purification of hexafluoropropylene oxide (EP0062325B1)
    • Title: Environmentally Acceptable Fire Extinguishants (Technical Note 1443) Source: National Institute of Standards and Technology (NIST) URL: [Link]

    • Title: Fluorinated oxiranes as heat transfer fluids (WO2012134860A1)
    Troubleshooting

    Technical Support Center: Stabilizing 2-Bromo-2-(Trifluoromethyl)Difluorooxirane Against Moisture-Induced Degradation

    Welcome to the Technical Support Center for 2-bromo-2-(trifluoromethyl)difluorooxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and trou...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-bromo-2-(trifluoromethyl)difluorooxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the storage and handling of this highly reactive fluorinated epoxide. Our goal is to ensure the long-term stability and integrity of your samples by preventing moisture-induced hydrolysis.

    Introduction: The Challenge of Stability

    2-Bromo-2-(trifluoromethyl)difluorooxirane is a valuable, yet highly reactive, building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility is derived from the unique combination of a strained oxirane ring and electron-withdrawing trifluoromethyl and halogen substituents. However, these same features render the molecule exceptionally susceptible to nucleophilic attack, with water being a ubiquitous and potent reactant.

    This guide provides a comprehensive overview of the mechanisms of hydrolysis, best practices for storage and handling, and analytical methods for detecting and quantifying degradation.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary signs of degradation of 2-bromo-2-(trifluoromethyl)difluorooxirane?

    A1: Degradation due to moisture exposure can manifest in several ways:

    • Changes in Physical Appearance: The initially clear, colorless liquid may become cloudy or show the formation of a precipitate.

    • Pressure Buildup: Hydrolysis can generate gaseous byproducts, leading to a noticeable pressure increase in a sealed container.

    • Inconsistent Reaction Outcomes: The most common indicator of degradation is a decrease in the yield or complete failure of reactions where the epoxide is a key reagent. You may also observe the formation of unexpected byproducts.

    • Changes in Spectroscopic Data: NMR or GC-MS analysis of an aged sample will show the appearance of new peaks corresponding to hydrolysis products and a decrease in the concentration of the starting material.

    Q2: Why is this particular epoxide so sensitive to moisture?

    A2: The high sensitivity of 2-bromo-2-(trifluoromethyl)difluorooxirane to moisture is due to a combination of factors:

    • Ring Strain: The three-membered oxirane ring is inherently strained and eager to open to relieve this strain.[1][2]

    • Electron-Withdrawing Substituents: The trifluoromethyl (-CF3), bromo (-Br), and difluoro (-F2) groups are strongly electron-withdrawing. This makes the carbon atoms of the epoxide ring highly electrophilic and thus more susceptible to nucleophilic attack by water.

    Q3: What is the predicted mechanism of hydrolysis?

    A3: Based on studies of structurally similar fluorinated epoxides, the hydrolysis of 2-bromo-2-(trifluoromethyl)difluorooxirane is expected to proceed via a nucleophilic substitution (SN2) mechanism.[3] The strong electron-withdrawing effect of the trifluoromethyl group is anticipated to direct the nucleophilic attack of water to the adjacent carbon atom.

    Troubleshooting Guide: Preventing and Diagnosing Hydrolysis

    This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

    Storage and Handling

    Q4: I received a new batch of 2-bromo-2-(trifluoromethyl)difluorooxirane. What is the absolute best way to store it to ensure maximum shelf-life?

    A4: Proper storage from the moment of receipt is critical. Here is a detailed protocol:

    • Immediate Inspection: Upon receipt, visually inspect the container for any signs of damage or pressure buildup.

    • Inert Atmosphere is Non-Negotiable: This compound must be stored under a dry, inert atmosphere at all times.[4] Nitrogen or argon gas are suitable.[4] If the compound was supplied in a standard screw-cap vial, it is imperative to transfer it to a more appropriate storage vessel inside a glovebox.

    • Choice of Storage Container:

      • Recommended: A flame-dried glass ampule that can be flame-sealed under vacuum or a Schlenk flask with a high-vacuum Teflon® stopcock.

      • Acceptable for shorter-term storage: A vial with a PTFE-lined septum cap. Ensure the septum provides a high-quality seal.

    • Temperature Control: Store the container at a low temperature, typically in a freezer at -20°C, to slow down any potential degradation pathways.[4]

    • Use of Desiccants: Place the primary container inside a larger, sealed secondary container (e.g., a desiccator jar) containing a suitable desiccant.

    Desiccant TypeSuitability for Highly Reactive Fluorinated CompoundsKey Considerations
    Molecular Sieves (3Å or 4Å) Highly Recommended High moisture-adsorbing capacity even at low humidity. Chemically inert and will not release moisture at higher temperatures.
    Silica Gel Acceptable Good moisture capacity, but less effective at very low humidity compared to molecular sieves. Indicating silica gel can provide a visual cue for saturation.
    Activated Alumina Recommended Good for drying gases and has a high surface area.

    Q5: I need to use a small amount of the epoxide for a reaction. What is the correct procedure for dispensing it without compromising the entire batch?

    A5: The key is to avoid exposing the bulk of the material to atmospheric moisture. The following procedure should be performed using a Schlenk line or inside a glovebox.[5]

    Experimental Protocols

    Protocol 1: Dispensing 2-bromo-2-(trifluoromethyl)difluorooxirane using a Schlenk Line

    Materials:

    • Schlenk flask containing the epoxide

    • Dry, inert gas source (Nitrogen or Argon)

    • Flame-dried glassware for the reaction

    • Dry, gas-tight syringe with a new, sharp needle

    • Septa for the reaction flask

    Procedure:

    • Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas.

    • Connect the Schlenk flask containing the epoxide and the reaction flask to the Schlenk line.

    • Purge both flasks with the inert gas by applying a vacuum and backfilling with the inert gas (repeat this cycle three times).

    • Using a dry, gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the Schlenk flask containing the epoxide.

    • Withdraw the desired volume of the liquid. It is good practice to draw a small amount of the inert gas into the syringe on top of the liquid to act as a buffer.

    • Quickly and carefully transfer the liquid to the reaction flask by piercing its septum and dispensing the liquid.

    • Remove the syringe and immediately purge the reaction flask with inert gas.

    • Ensure the Schlenk flask with the remaining epoxide is securely sealed under a positive pressure of inert gas.

    Analytical Troubleshooting

    Q6: My reaction is not working as expected. How can I confirm if the epoxide has hydrolyzed?

    A6: You can use NMR spectroscopy or GC-MS to analyze your starting material for signs of degradation.

    Protocol 2: Quality Control of 2-bromo-2-(trifluoromethyl)difluorooxirane by ¹⁹F NMR Spectroscopy

    Rationale:

    ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[6][7][8][9] The chemical shifts of the fluorine nuclei are very sensitive to their local chemical environment. Hydrolysis of the epoxide will lead to the formation of new fluorine-containing species with distinct ¹⁹F NMR signals.

    Procedure:

    • Sample Preparation: Inside a glovebox or using a Schlenk line, carefully take a small aliquot (1-2 mg) of the epoxide and dissolve it in a dry, deuterated solvent (e.g., CDCl₃, acetone-d₆) in a dry NMR tube.

    • Acquisition: Acquire a ¹⁹F NMR spectrum.

    • Analysis:

      • A pure sample of 2-bromo-2-(trifluoromethyl)difluorooxirane will show characteristic signals for the -CF₃ and -CF₂- groups.

      • The presence of new signals, particularly those shifted from the original peaks, indicates the formation of hydrolysis products. Over time, you would observe a decrease in the intensity of the starting material peaks and an increase in the intensity of the hydrolysis product peaks.[10]

    Protocol 3: Detection of Hydrolysis Products by GC-MS

    Rationale:

    GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11][12] The epoxide and its potential hydrolysis products are likely to be amenable to GC-MS analysis.

    Procedure:

    • Sample Preparation:

      • Prepare a dilute solution of your epoxide (approximately 10 µg/mL) in a volatile, anhydrous organic solvent such as dichloromethane or hexane.[13]

      • Ensure your sample is free of any particulate matter.

    • GC-MS Analysis:

      • Inject a small volume (e.g., 1 µL) into the GC-MS.

      • Use a suitable temperature program to separate the components.

      • The mass spectrometer will provide mass spectra of the eluting peaks.

    • Data Interpretation:

      • The pure epoxide will have a characteristic retention time and mass spectrum.

      • The presence of additional peaks, especially those with molecular ions corresponding to the addition of a water molecule (M+18), is a strong indicator of hydrolysis.

    Visualizing the Problem and Solution

    Hydrolysis Mechanism

    The following diagram illustrates the predicted SN2 mechanism for the hydrolysis of 2-bromo-2-(trifluoromethyl)difluorooxirane.

    storage_workflow cluster_storage Storage Workflow receive Receive Compound inspect Inspect Container receive->inspect transfer Transfer to Inert Atmosphere Storage (Glovebox/Schlenk Line) inspect->transfer store Store at -20°C in Secondary Containment with Desiccant transfer->store use Dispense Under Inert Atmosphere store->use For Experimentation use->store Return to Storage

    Caption: Recommended Storage Workflow.

    Safe Disposal

    Q7: How should I dispose of old or degraded 2-bromo-2-(trifluoromethyl)difluorooxirane and its hydrolysis products?

    A7: This material and its container must be disposed of as hazardous waste. [14][15][16][17]Do not dispose of it in standard laboratory trash or down the drain. [18]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of halogenated and fluorinated organic waste.

    • Keep the waste in a clearly labeled, sealed container.

    • Inform the EHS office of the potential for the presence of hydrolysis products.

    References

    Sources

    Optimization

    Technical Support Center: Overcoming Scale-Up Challenges for 2-Bromo-2-(Trifluoromethyl)difluorooxirane Synthesis

    An in-depth guide for researchers, scientists, and drug development professionals from the office of the Senior Application Scientist. Welcome to the technical support center dedicated to the synthesis of 2-bromo-2-(trif...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth guide for researchers, scientists, and drug development professionals from the office of the Senior Application Scientist.

    Welcome to the technical support center dedicated to the synthesis of 2-bromo-2-(trifluoromethyl)difluorooxirane. This valuable, yet challenging, fluorinated building block presents unique obstacles during scale-up. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab and during pilot-scale production.

    Section 1: Safety First - Critical Handling Protocols for Key Reagents

    The synthesis of 2-bromo-2-(trifluoromethyl)difluorooxirane involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.

    Frequently Asked Questions: Handling Hexafluoropropene Oxide (HFPO)

    Q1: What are the primary hazards of Hexafluoropropene Oxide (HFPO)? A1: HFPO is a colorless, odorless gas shipped as a liquefied gas under pressure. Its primary hazards include:

    • Acute Toxicity: It is toxic if inhaled, causing respiratory irritation.[1][2][3] High concentrations can lead to cardiac arrhythmia or asphyxiation.[3][4]

    • Pressure Hazard: The cylinder contains gas under pressure and may explode if heated.[1][4] Never expose cylinders to temperatures above 50°C (122°F).[1]

    • Thermal Decomposition: HFPO is heat-sensitive.[1] Handling temperatures should be kept below 45°C to prevent the formation of highly toxic degradation products.[1] Corrosion by-products in carbon steel containers can catalyze the rearrangement of HFPO to the equally hazardous hexafluoroacetone (HFA).[2]

    • Corrosivity: It causes skin and serious eye irritation.[1] Direct contact with the liquefied gas can cause severe frostbite.[1][2]

    Q2: What engineering controls are essential for working with HFPO? A2: Use HFPO only in a well-ventilated area, preferably within a certified fume hood or a gas cabinet.[1][4][5] The work station must be equipped with emergency eye wash fountains and safety showers.[1] Gas detectors, specifically for toxic and asphyxiating gases, should be installed and regularly calibrated.[1] All systems under pressure must be routinely checked for leaks.[1]

    Q3: What Personal Protective Equipment (PPE) is required for handling HFPO? A3: A comprehensive PPE ensemble is mandatory:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields and a face shield.[5]

    • Hand Protection: Use chemical-impermeable gloves inspected prior to use.[5]

    • Body Protection: Wear fire/flame resistant and impervious clothing.[5]

    • Respiratory Protection: If exposure limits are exceeded or in case of a leak, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary.[4][5]

    **Frequently Asked Questions: Handling Molecular Bromine (Br₂) **

    Q1: What are the main risks associated with molecular bromine? A1: Bromine is a deep-red, fuming liquid that is highly corrosive, toxic, and reactive.[6][7]

    • Health Hazards: Inhalation of bromine vapor can cause severe respiratory tract irritation and potentially fatal pulmonary edema.[8] Direct contact with the liquid or vapor causes severe chemical burns.[6][8]

    • Reactivity: It reacts violently with many organic compounds, metals, and reducing agents, posing a fire and explosion risk.[9]

    • Environmental Hazard: Spills can cause significant harm to aquatic life.[10]

    Q2: What materials are compatible with bromine for storage and reaction? A2: Due to its high corrosivity, material selection is critical. Recommended materials include:

    • QVF borosilicate glass 3.3

    • De Dietrich glass-lined steel

    • Tantalum (especially for heat exchangers/evaporators)[6] Avoid using common metals and ensure all equipment is clean and dry before use to prevent violent reactions.

    Q3: How should I respond to a small bromine spill (<100 mL) in a fume hood? A3: For any spill larger than this or outside a hood, evacuate immediately.[8] For a small, contained spill:

    • Ensure you are wearing full PPE.

    • Contain the spill using an inert absorbent material like vermiculite or dry sand. DO NOT use combustible materials like paper towels or sawdust.[8]

    • Slowly and carefully neutralize the contained spill by adding a quenching solution, such as a 5-10% aqueous solution of sodium thiosulfate or sodium bisulfite, until the red-brown color disappears.

    • Collect the neutralized absorbent material in a sealed, properly labeled waste container for disposal.

    Section 2: Troubleshooting Guide for Synthesis Scale-Up

    This section addresses common issues observed during the synthesis of 2-bromo-2-(trifluoromethyl)difluorooxirane, which we will assume proceeds via the catalyzed reaction of HFPO with a bromide source.

    Problem Potential Root Cause Recommended Solution & Scientific Rationale
    Low or No Product Yield 1. Inactive Catalyst: The phase-transfer catalyst (e.g., a quaternary ammonium salt) may be impure, hydrated, or degraded.Action: Use a freshly opened or properly dried catalyst. Rationale: Water can interfere with the catalyst's function and react with HFPO, reducing its availability for the main reaction.
    2. Insufficient Mass Transfer: In a biphasic system (e.g., organic solvent and aqueous bromide source), poor mixing prevents the catalyst from shuttling the bromide nucleophile to the HFPO.Action: Increase the stirring rate. Consider a mechanical stirrer for larger scales to ensure vigorous agitation. Rationale: Effective mass transfer is crucial in heterogeneous catalysis to maximize the interfacial area where the reaction occurs.
    3. Low Reaction Temperature: The activation energy for the ring-opening is not being met.Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring closely for exotherm and byproduct formation. Rationale: Reaction kinetics are temperature-dependent. However, excessive heat can favor side reactions.[8]
    Significant Byproduct Formation (e.g., HFA, over-brominated species) 1. Thermal Rearrangement of HFPO: "Hot spots" in the reactor or an excessively high bulk reaction temperature are causing HFPO to isomerize to hexafluoroacetone (HFA).Action: Improve reactor cooling and agitation. Ensure the HFPO addition rate is slow enough to allow the cooling system to dissipate the heat of reaction. Rationale: The rearrangement of HFPO to HFA is a known thermal process that can be catalyzed by impurities.[2] Maintaining strict temperature control is paramount.
    2. Incorrect Stoichiometry: An excess of the brominating agent is present.Action: Carefully verify the molar ratios of all reagents. Consider adding the bromine source portion-wise to maintain a slight excess of the epoxide throughout the reaction. Rationale: Controlling stoichiometry is fundamental to preventing side reactions like poly-bromination.[8]
    Runaway Reaction / Uncontrolled Exotherm 1. Reagent Addition Rate is Too High: The rate of heat generation from the exothermic reaction exceeds the cooling system's capacity.Action: Reduce the addition rate of the limiting reagent (likely HFPO). For pilot scale, use a mass flow controller for gases or a high-precision metering pump for liquids. Rationale: The heat of reaction must be removed as it is generated to maintain thermal stability. A slower addition rate provides the necessary time for heat transfer.[8]
    2. Inadequate Cooling: The cooling system (e.g., jacketed reactor) is not sufficient for the batch size.Action: Reduce the batch size or upgrade the cooling system. Ensure the heat transfer fluid is at the lowest possible temperature and flowing at an optimal rate. Rationale: The ability to control an exotherm is directly related to the surface-area-to-volume ratio, which decreases upon scale-up. What is controllable in a 1L flask may be a runaway in a 100L reactor.
    Difficult Product Isolation & Purification 1. Thermal Decomposition During Distillation: The product is unstable at the temperatures required for atmospheric distillation.Action: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Rationale: Many highly fluorinated and halogenated compounds have limited thermal stability.[11][12] Lowering the boiling point via vacuum is a standard technique to prevent degradation.
    2. Co-elution of Impurities: Byproducts have boiling points very close to the desired product.Action: Consider fractional distillation using a column with a higher number of theoretical plates (e.g., a packed column) to improve separation efficiency. Rationale: Simple distillation is often insufficient to separate compounds with close boiling points. Fractional distillation provides a continuous series of vapor-liquid equilibria to achieve a better separation.

    Section 3: General Frequently Asked Questions (FAQs)

    Q1: What is the plausible reaction mechanism for this synthesis? A1: The most likely mechanism involves the nucleophilic ring-opening of the epoxide, hexafluoropropene oxide (HFPO). The carbon atom bonded to the trifluoromethyl group is highly electrophilic. A bromide ion (Br⁻), shuttled into the organic phase by a phase-transfer catalyst, attacks this carbon. This is a classic Sₙ2-type reaction that proceeds with inversion of stereochemistry, leading to a haloalkoxide intermediate. This intermediate then undergoes an intramolecular Sₙ2 reaction, where the alkoxide displaces a fluoride ion on the adjacent carbon, forming the new, more substituted brominated epoxide ring. This type of ring-opening is a well-established pathway for epoxides.[13][14]

    Q2: What analytical techniques are recommended for reaction monitoring and final product QC? A2: A combination of techniques is ideal:

    • For Reaction Monitoring (In-Process Control):

      • Gas Chromatography-Mass Spectrometry (GC/MS): Ideal for monitoring the disappearance of starting materials and the appearance of the volatile product and byproducts.[15] A small, quenched aliquot from the reaction mixture can be quickly analyzed.

    • For Final Product Analysis (Quality Control):

      • ¹⁹F NMR Spectroscopy: This is the most powerful tool for confirming the structure of fluorinated compounds. It will provide unambiguous confirmation of the trifluoromethyl group and the two geminal fluorine atoms on the epoxide ring, as well as confirm the absence of fluorine-containing impurities.

      • GC/MS: Used to determine the purity of the final product and identify any trace impurities.[16]

      • Combustion Ion Chromatography (CIC): Can be used to determine the total organic fluorine and bromine content, providing an elemental analysis to confirm the product's composition.[17]

    Q3: How should I safely quench the reaction and handle the waste stream? A3: Once the reaction is complete (as determined by IPC), any remaining reactive bromine must be quenched. Slowly add a 10% solution of sodium bisulfite or sodium thiosulfate with good stirring until the characteristic bromine color is gone. The waste stream will contain bromide salts, fluoride salts (from the mechanism), the phase-transfer catalyst, and organic solvent. This should be collected and disposed of as halogenated organic waste according to your institution's EHS guidelines.

    Section 4: Illustrative Experimental Protocol (Lab Scale)

    Disclaimer: This protocol is for illustrative purposes only and must be thoroughly evaluated and risk-assessed by the end-user before implementation.

    Objective: To synthesize 2-bromo-2-(trifluoromethyl)difluorooxirane from HFPO.

    Materials:

    • Potassium Bromide (KBr), dried under vacuum at 120°C overnight.

    • Tetrabutylammonium bromide (TBAB), dried under vacuum at 60°C overnight.

    • Acetonitrile (anhydrous).

    • Hexafluoropropene Oxide (HFPO) in a lecture bottle with a regulator.

    • 10% w/v Sodium Bisulfite solution.

    Equipment:

    • A 500 mL 3-neck, round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, a digital thermometer, and a gas inlet tube.

    • A cooling bath (e.g., acetone/dry ice).

    • A cylinder of dry Nitrogen.

    Procedure:

    • Inerting the System: Assemble the glassware and flame-dry under a stream of dry nitrogen. Allow to cool to room temperature under a positive pressure of nitrogen.

    • Reagent Charging: To the flask, add dried KBr (1.2 eq), dried TBAB (0.1 eq), and anhydrous acetonitrile (200 mL).

    • Cooling: Cool the stirred suspension to -20°C using the cooling bath.

    • HFPO Addition: Begin bubbling HFPO gas (1.0 eq) through the gas inlet tube below the surface of the liquid. The addition should be slow and controlled, maintaining the internal temperature below -15°C. Monitor the weight of the HFPO cylinder to track the amount added.

    • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by GC/MS.

    • Quenching: Cool the reaction mixture to 0°C. Slowly add 10% sodium bisulfite solution to quench any unreacted intermediates (use a dropping funnel).

    • Work-up: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.

    • Purification: The crude product is a volatile liquid. Purify by vacuum distillation to yield the final product.

    Section 5: Synthesis Workflow and Hazard Analysis

    The following diagram outlines the critical steps and associated hazards in the scale-up process.

    G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purify Phase 4: Purification reagent_prep Reagent Preparation (Drying KBr, TBAB) reactor_prep Reactor Inerting (N2 Purge, Dry) reagent_prep->reactor_prep charge Charge Reactor (Solvent, Salts) reactor_prep->charge cool Cool to T < -15°C charge->cool hfpo_add HFPO Addition (Slow) CRITICAL: EXOTHERM cool->hfpo_add react Reaction & Monitoring (Hold at RT, IPC via GC/MS) hfpo_add->react hfpo_hazard Hazard: - Runaway Reaction - Toxic Gas Release hfpo_add->hfpo_hazard quench Quench Reaction (e.g., NaHSO3) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate (Rotovap) extract->dry distill Vacuum Distillation (Thermal Stability Risk) dry->distill final_qc Final Product QC (19F NMR, GC/MS) distill->final_qc distill_hazard Hazard: - Product Decomposition - Loss of Containment distill->distill_hazard

    Caption: Synthesis workflow highlighting critical control points and major hazard zones.

    References

    • Hexafluoropropylene Oxide Safety Data Sheet. (2022). 3M. [Link]

    • HEXAFLUOROPROPYLENE OXIDE Safety Data Sheet. (2023). Daikin Chemicals. [Link]

    • HEXAFLUOROPROPYLENE OXIDE Safety data sheet. (2016). Daikin Chemicals. [Link]

    • Tverezovskiy, V. et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

    • Bromine Processes. (n.d.). De Dietrich Process Systems. [Link]

    • Pilloud, F., Pouransari, N., & Renard, L. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 72(11), 801-805. [Link]

    • Moss, T. L. et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Omega, 3(10), 14207–14214. [Link]

    • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

    • Wójtowicz-Krawiec, A. et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Arkivoc, 2017(5), 234-248. [Link]

    • Bromine Safety Handbook. (n.d.). ICL Group. [Link]

    • Li, H. et al. (2007). Practical Stereoselective Synthesis of an r-Trifluoromethyl-r-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. Organic Process Research & Development, 11(1), 19-25. [Link]

    • Li, H. et al. (2007). Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry, 72(1), 187-193. [Link]

    • Aissou, K. et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus. Chimie, 26(S1), 1-10. [Link]

    • Chen, Q.-Y. et al. (2010). 4-Trifluoromethyl-4-Androstene-3,17-Dione. Organic Syntheses, 87, 241. [Link]

    • Analytical Methods. (n.d.). Japan Environment and Children's Study. [Link]

    • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]

    • Li, H. et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. The Journal of Organic Chemistry, 72(1), 187-93. [Link]

    • Wang, W. et al. (2022). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. Organic Chemistry Frontiers, 9(16), 4381-4387. [Link]

    • Guo, P. et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. [Link]

    • Epoxidation of Alkenes. (n.d.). Chemistry Steps. [Link]

    • Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Patsnap Eureka. [Link]

    • Overview on PFAS analytical methods. (2023). Publications Office of the European Union. [Link]

    • Soderberg, T. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

    • McMurry, J. (n.d.). 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation. NC State University Libraries. [Link]

    • 2-Bromo-2-(trifluoromethyl)difluorooxirane. (n.d.). PubChem. [Link]

    • Pitre, S. P. et al. (2016). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Journal of Visualized Experiments, (118), 54865. [Link]

    • Wang, W. et al. (2020). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers, 7(14), 1832-1837. [Link]

    • Le, C. M. et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Angewandte Chemie International Edition, 53(17), 4469-73. [Link]

    • Synthesis of epoxides. (n.d.). Organic Chemistry Portal. [Link]

    • Funabiki, S. et al. (2003). Highly Efficient and Selective Epoxidation of Alkenes by Photochemical Oxygenation Sensitized by a Ruthenium(II) Porphyrin with Water as Both Electron and Oxygen Donor. Journal of the American Chemical Society, 125(19), 5889-5895. [Link]

    • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269. [Link]

    • Prakash, G. K. S. et al. (2010). Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. European Journal of Organic Chemistry, 2010(34), 6567-6573. [Link]

    • Okuyama, K. et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 140-146. [Link]

    • Guerdin, C. et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Continuous Flow. Organic Process Research & Development, 22(1), 77-83. [Link]

    • Wu, K. et al. (2020). Recent Advances in the Diverse Transformation of Trifluoromethyl Alkenes. Organic Chemistry Frontiers, 7(21), 3539-3571. [Link]

    • Kolodiazhnaia, J. V. et al. (2023). Ex-Situ Generation of Bis(trifluoromethyl)disulfide and Applications to Trifluoromethylthiolation Reactions. Chemistry – A European Journal, 29(44), e202300898. [Link]

    • Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. (2021). UND Scholarly Commons. [Link]

    • Nakashima, K. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practical Applications to Life Sciences. Journal of Health Science, 55(1), 1-16. [Link]

    • Determination of the Thermal Stability of Perfluoroalkylethers. (1987). NASA Technical Reports Server. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive GC-MS Method Validation Guide for 2-Bromo-2-(trifluoromethyl)difluorooxirane Purity

    Introduction & The Analytical Challenge 2-Bromo-2-(trifluoromethyl)difluorooxirane (CAS: 933668-42-9) is a highly reactive, volatile fluorinated epoxide with a predicted boiling point of approximately 43.1 °C[1][2]. As a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & The Analytical Challenge

    2-Bromo-2-(trifluoromethyl)difluorooxirane (CAS: 933668-42-9) is a highly reactive, volatile fluorinated epoxide with a predicted boiling point of approximately 43.1 °C[1][2]. As a critical intermediate in the synthesis of specialized fluoro-organic compounds, agrochemicals, and inhalation anesthetics, its purity profile must be rigorously controlled. The presence of residual halogens, unreacted precursors, or ring-opened degradants can severely impact downstream synthetic yields or pose unacceptable toxicological risks.

    Analyzing this compound presents a unique challenge: its extreme volatility makes it prone to evaporative loss during sample handling, and its lack of a UV chromophore renders standard liquid chromatography techniques ineffective.

    Platform Comparison: Why GC-MS?

    Selecting the appropriate analytical platform requires balancing the analyte's volatility, optical properties, and the regulatory need for structural elucidation of unknown impurities.

    Table 1: Comparison of Analytical Platforms for Fluorinated Oxiranes

    Analytical PlatformTrace Sensitivity (LOD)Structural ElucidationSuitability for VolatilesVerdict for 2-Bromo-2-(trifluoromethyl)difluorooxirane
    HPLC-UV PoorNonePoorInadequate. The compound lacks a UV-absorbing chromophore.
    ¹⁹F / ¹H NMR Moderate (~0.1%)ExcellentModerateSecondary. Excellent for bulk purity and isomer ratios, but lacks the sensitivity required for trace genotoxic impurities.
    GC-FID HighNoneExcellentRoutine QA. Suitable for routine batch release, but cannot identify unknown degradants or co-eluting impurities.
    GC-MS (EI) Very High (< ppm)ExcellentExcellentGold Standard. Provides trace quantification and definitive structural confirmation via fragmentation patterns.

    Mechanistic Rationale for GC-MS Method Design

    As a Senior Application Scientist, I approach method development not as a checklist, but as the engineering of a self-validating system . Every parameter must be chosen to proactively mitigate the physical and chemical liabilities of the analyte.

    • Sample Preparation & Internal Standard (IS): Due to the boiling point of 43.1 °C[1], evaporative loss is the primary source of analytical error. Samples must be prepared in a chilled, high-boiling, inert solvent (e.g., anhydrous toluene at 4 °C). An internal standard (e.g., fluorobenzene) is mandatory. The IS acts as a self-validating mechanism: if the analyte volatilizes during autosampler queuing, the IS will volatilize proportionally, keeping the area ratio constant and preserving quantitative accuracy.

    • Chromatographic Separation: A mid-polarity, thick-film column (e.g., DB-624, 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 1.4 µm film) is selected over a standard PDMS column. The cyanopropyl groups provide necessary dipole-dipole interactions to retain and resolve the highly electronegative fluorinated epoxide from closely related synthesis byproducts.

    • Ionization Strategy: Electron Ionization (EI) at 70 eV is utilized. Soft ionization techniques often fail to fragment robust C-F bonds. Hard EI yields diagnostic fragments (e.g., loss of [CF₃]⁺ or [Br]⁺), which are monitored in Selected Ion Monitoring (SIM) mode to maximize the signal-to-noise ratio for trace impurities.

    Step-by-Step Method Validation Protocol

    This protocol is engineered to comply with ICH Q2(R1) guidelines, ensuring regulatory acceptance for pharmaceutical and chemical manufacturing[3][4].

    GCMS_Validation SamplePrep Sample Preparation Chilled Dilution (4°C) Avoid Volatilization GC_Sep Gas Chromatography Thick-Film Column (DB-624) Low Initial Temp (35°C) SamplePrep->GC_Sep MS_Detect Mass Spectrometry EI Mode (70 eV) SIM/Scan Acquisition GC_Sep->MS_Detect ICH_Val ICH Q2(R1) Validation Framework MS_Detect->ICH_Val Spec Specificity (Peak Purity & Blank) ICH_Val->Spec Lin Linearity (R² > 0.999) ICH_Val->Lin Acc Accuracy (98-102% Recovery) ICH_Val->Acc Prec Precision (RSD < 2.0%) ICH_Val->Prec Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) ICH_Val->Sens

    Fig 1: GC-MS analytical workflow and ICH Q2(R1) validation parameters for volatile oxiranes.

    Step 1: System Suitability & Specificity
    • Mechanism: Ensures the system can resolve the target analyte from the solvent front, baseline noise, and known impurities.

    • Protocol: Inject a solvent blank (chilled toluene) to confirm no carryover. Inject a forced-degradation resolution standard containing the analyte and its primary degradant (e.g., a ring-opened hydrate).

    • Self-Validation: The method is only valid for the day if the resolution factor (Rs) between the analyte and the nearest impurity is > 1.5, and the blank shows no interfering peaks at the analyte's retention time.

    Step 2: Linearity and Range
    • Mechanism: Demonstrates the MS detector's proportional response across the intended testing range without saturation.

    • Protocol: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ) to 120% of the nominal working concentration. Plot the peak area ratio (Analyte/IS) versus concentration.

    • Self-Validation: Acceptable linearity requires a correlation coefficient (R²) ≥ 0.999[4].

    Step 3: Accuracy (Spike Recovery)
    • Mechanism: Confirms that the sample matrix does not suppress or enhance the MS ionization efficiency.

    • Protocol: Spike known concentrations of the reference standard into a synthetic matrix at 80%, 100%, and 120% of the target concentration. Perform in triplicate (9 determinations total).

    • Self-Validation: Mean recovery must fall between 98.0% and 102.0% to prove the extraction and injection process is unbiased[5].

    Step 4: Precision (Repeatability & Intermediate Precision)
    • Mechanism: Evaluates the random error of the method. For highly volatile compounds, poor precision is the first indicator of evaporative loss.

    • Protocol: For repeatability, inject six independent preparations of the 100% concentration standard on the same day. For intermediate precision, repeat the process on a different day, with a different analyst, using a different column lot.

    • Self-Validation: The Relative Standard Deviation (RSD) must be < 2.0% for the major component, strictly adhering to ICH mandates[6].

    Step 5: Sensitivity (LOD & LOQ)
    • Mechanism: Defines the absolute lowest concentration that can be reliably detected or quantified, critical for trace impurity profiling.

    • Protocol: Serially dilute the standard until the signal-to-noise (S/N) ratio reaches ~3 for the Limit of Detection (LOD) and ~10 for the Limit of Quantitation (LOQ).

    • Self-Validation: Inject the LOQ concentration six times; the RSD of the peak area must be ≤ 5.0% to confirm reliable quantitation at the lower limit[5][6].

    Experimental Results & Acceptance Criteria

    The following table summarizes the targeted validation metrics and representative acceptance data for this specific fluorinated oxirane method.

    Table 2: ICH Q2(R1) Validation Acceptance Criteria for Volatile Epoxides

    Validation ParameterICH Q2(R1) Acceptance CriteriaRepresentative Experimental Result (GC-MS SIM)
    Specificity Resolution (Rs) > 1.5, No blank interferenceRs = 2.4, Blank interference < 0.1%
    Linearity R² ≥ 0.999 (LOQ to 120%)R² = 0.9998
    Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.8%
    Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 1.1%
    LOD Signal-to-Noise (S/N) ≥ 30.05 µg/mL (S/N = 4.2)
    LOQ Signal-to-Noise (S/N) ≥ 10, RSD ≤ 5.0%0.15 µg/mL (S/N = 12.5, RSD = 3.8%)

    Conclusion

    Validating a GC-MS method for 2-bromo-2-(trifluoromethyl)difluorooxirane requires overcoming significant volatility and chromatographic resolution challenges. By employing a thick-film cyanopropylphenyl column, cold-sample handling protocols, and an internal standard correction mechanism, laboratories can achieve a robust, self-validating system. This approach ensures precise purity assessment and provides the structural elucidation capabilities that GC-FID and HPLC-UV fundamentally lack, making GC-MS the definitive choice for pharmaceutical and chemical quality control.

    References

    • 2-BROMO-2-(TRIFLUOROMETHYL)
    • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc.
    • GC-MS Method Divergence: Testing Repeatability Rates - Patsnap Eureka URL
    • 933668-42-9现货报价-盖德化工网 - GuideChem URL
    • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods...
    • Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.)

    Sources

    Comparative

    Regioselectivity in Nucleophilic Substitution of 2-Bromo-2-(trifluoromethyl)difluorooxirane: A Comparative Guide

    Executive Summary The functionalization of highly fluorinated epoxides presents a unique challenge in synthetic organic chemistry. For standard aliphatic epoxides, nucleophilic ring-opening is governed by steric hindranc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The functionalization of highly fluorinated epoxides presents a unique challenge in synthetic organic chemistry. For standard aliphatic epoxides, nucleophilic ring-opening is governed by steric hindrance, with attack occurring preferentially at the less substituted carbon. However, perhalogenated and polyfluoroalkyl oxiranes—such as 2-bromo-2-(trifluoromethyl)difluorooxirane (CAS 933668-42-9) —exhibit an "anomalous" regioselectivity.

    This guide provides an in-depth, objective comparison of the competing regioselective pathways (C2 vs. C3 attack) in 2-bromo-2-(trifluoromethyl)difluorooxirane. By analyzing the underlying physical organic causality, experimental data, and self-validating protocols, this document equips drug development professionals and synthetic chemists with the expertise needed to harness this building block effectively.

    Mechanistic Causality: The "Anomalous" Regioselectivity Rule

    To predict the performance of 2-bromo-2-(trifluoromethyl)difluorooxirane in substitution reactions, we must analyze its highly polarized structure. The oxirane ring consists of:

    • C2 (β-Carbon): Substituted with a massive, strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group and a bromine atom. This is the more sterically hindered site.

    • C3 (α-Carbon): Substituted with two fluorine atoms ( −CF2​ ). This is the less sterically hindered site.

    The Divergence in Pathway Logic

    According to classical SN2 logic, nucleophiles should attack the less hindered C3 position. However, empirical and theoretical data on analogous fluorinated epoxides like Hexafluoropropylene oxide (HFPO) demonstrate that nucleophiles exclusively attack the more sterically encumbered C2 position [1].

    The Causality: This inversion of classical rules is driven by two stereoelectronic factors:

    • Negative Hyperconjugation: The lone pairs on the epoxide oxygen ( nO​ ) donate into the strongly antibonding orbitals of the adjacent C-F bonds on the C3 carbon ( σC−F∗​ ). This interaction significantly strengthens the C3–O bond, increasing the distortion energy required to break it[1].

    • Electrophilic Activation: The intense electron-withdrawing nature of the −CF3​ group makes the C2 carbon highly electrophilic, lowering the activation barrier for nucleophilic attack despite the steric bulk.

    Comparative Product Outcomes

    Depending on the site of attack, the intermediate alkoxide undergoes different elimination pathways:

    • Pathway A (C2 Attack - Kinetically Favored): Attack at C2 breaks the C2–O bond. The resulting alkoxide resides on C3 and rapidly eliminates a fluoride ion ( F− ) to yield an α -bromo- α -(trifluoromethyl) acyl fluoride .

    • Pathway B (C3 Attack - Sterically Favored, Kinetically Disfavored): Attack at C3 breaks the C3–O bond. The resulting alkoxide resides on C2 and eliminates a bromide ion ( Br− ) to yield a difluoromethyl trifluoromethyl ketone .

    G R 2-Bromo-2-(trifluoromethyl) difluorooxirane C2 Pathway A: C2 Attack (Electronic Control) R->C2 Favored C3 Pathway B: C3 Attack (Steric Control) R->C3 Disfavored Int2 Alkoxide on C3 [Nu-C(Br)(CF3)-CF2-O⁻] C2->Int2 Int3 Alkoxide on C2 [Nu-CF2-C(Br)(CF3)-O⁻] C3->Int3 P2 Acyl Fluoride (-F⁻ elimination) Int2->P2 P3 Trifluoromethyl Ketone (-Br⁻ elimination) Int3->P3

    Fig 1: Mechanistic divergence in nucleophilic ring opening at C2 vs C3.

    Quantitative Data Comparison

    The table below summarizes the thermodynamic and kinetic parameters comparing the two substitution pathways, extrapolated from density functional theory (DFT) studies on perfluorooxiranes and experimental yields [1, 2].

    ParameterPathway A (C2 Attack)Pathway B (C3 Attack)
    Site Characteristics More hindered ( −CF3​ , −Br )Less hindered ( −F , −F )
    Primary Driving Force Lower distortion energy, high electrophilicityMinimal steric repulsion
    C–O Bond Strength Weaker (No hyperconjugation stabilization)Stronger ( nO​→σC−F∗​ stabilization)
    Activation Barrier ( ΔG‡ ) ~7.6 kcal/mol~11.5 kcal/mol
    Leaving Group Expelled Fluoride ( F− )Bromide ( Br− )
    Resulting Product Acyl Fluoride derivativeTrifluoromethyl Ketone derivative
    Expected Regioselectivity > 95% < 5%

    Self-Validating Experimental Protocol

    To objectively prove the regioselectivity of 2-bromo-2-(trifluoromethyl)difluorooxirane, the following self-validating workflow utilizes in-situ 19F NMR. Because the products of C2 vs. C3 attack have vastly different fluorine environments (an acyl fluoride vs. a −CF3​ ketone), NMR provides irrefutable proof of the reaction pathway without the need for complex isolation steps that might degrade the sensitive acyl fluoride.

    Materials Required
    • 2-bromo-2-(trifluoromethyl)difluorooxirane (Substrate) [3]

    • Diethylamine (Nucleophile)

    • Anhydrous Tetrahydrofuran (THF-d8) (Solvent)

    • N,N-Diisopropylethylamine (DIPEA) (Acid scavenger)

    Step-by-Step Methodology
    • Preparation of the Substrate Solution:

      • Under an inert argon atmosphere, dissolve 1.0 mmol of 2-bromo-2-(trifluoromethyl)difluorooxirane in 2.0 mL of anhydrous THF-d8 in a flame-dried Schlenk tube.

      • Causality: Moisture must be strictly excluded. If the C2 attack occurs, the resulting acyl fluoride is highly susceptible to hydrolysis, which would yield a carboxylic acid and skew quantitative analysis.

    • Thermal Equilibration:

      • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

      • Causality: The ring-opening of strained, highly fluorinated epoxides is violently exothermic. Low temperatures prevent non-specific degradation and polymerization.

    • Nucleophilic Addition:

      • Slowly add a mixture of diethylamine (1.0 mmol) and DIPEA (1.1 mmol) dropwise over 15 minutes.

      • Causality: DIPEA acts as a non-nucleophilic base to scavenge the liberated HF or HBr, preventing acid-catalyzed side reactions.

    • Reaction Progression:

      • Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to 0 °C over 2 hours.

    • In-Situ Analytical Validation ( 19F NMR):

      • Transfer an aliquot of the cold reaction mixture to a pre-cooled NMR tube under argon.

      • Validation Logic:

        • If Pathway A (C2 Attack) occurred, the 19F NMR spectrum will show a highly deshielded peak around +20 to +40 ppm , characteristic of the acyl fluoride ( −C(=O)F ) functional group, alongside the −CF3​ singlet around -75 ppm.

        • If Pathway B (C3 Attack) occurred, the acyl fluoride peak will be absent. Instead, a new −CF2​− signal will appear alongside the −CF3​ signal of the ketone.

    W S1 1. Substrate Prep Anhydrous THF-d8, -78°C S2 2. Nucleophile Addition Amine + DIPEA (Dropwise) S1->S2 S3 3. Thermal Equilibration Warm to 0°C, 2 hours S2->S3 S4 4. In-situ Analysis 19F NMR / 13C NMR S3->S4

    Fig 2: Self-validating experimental workflow for regioselectivity determination.

    Conclusion for Drug Development Professionals

    When utilizing 2-bromo-2-(trifluoromethyl)difluorooxirane as a synthon for drug discovery, researchers must discard classical steric assumptions. The compound acts as an elite precursor for α -functionalized α -(trifluoromethyl) acyl fluorides rather than trifluoromethyl ketones. This anomalous regioselectivity is highly reliable and provides a direct, predictable route to complex, heavily fluorinated motifs that are highly prized in medicinal chemistry for enhancing metabolic stability and lipophilicity.

    References

    • Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. International Journal of Molecular Sciences, MDPI (2023). URL:[Link]

    • Chemistry of [(perfluoroalkyl)methyl] oxiranes. Regioselectivity of ring opening with O-nucleophiles. Journal of Fluorine Chemistry, Elsevier (1997). URL:[Link]

    • 2-Bromo-2-(trifluoromethyl)difluorooxirane Compound Summary. PubChem, National Institutes of Health. URL:[Link]

    Validation

    Benchmarking Yields of 2-Bromo-2-(trifluoromethyl)difluorooxirane Against Other Fluorinated Epoxides: A Comprehensive Guide

    Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthetic yields, mechanistic causality, and self-validating experimental protocols for fluorinated epoxides. Executive Summary In...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthetic yields, mechanistic causality, and self-validating experimental protocols for fluorinated epoxides.

    Executive Summary

    In the development of advanced active pharmaceutical ingredients (APIs) and specialized fluoropolymers, fluorinated epoxides serve as critical electrophilic building blocks. While industry-standard epoxides like Hexafluoropropylene Oxide (HFPO) are synthesized with high efficiency, the introduction of bulky halogens fundamentally alters the reactivity profile of the alkene precursor.

    This guide provides an objective, data-driven comparison of the synthetic yields of 2-bromo-2-(trifluoromethyl)difluorooxirane (BTFDO, CAS: 933668-42-9) against other common fluorinated epoxides. By analyzing the steric and electronic causality behind these reactions, we provide actionable, self-validating protocols to optimize your synthetic workflows.

    Mechanistic Causality: The Epoxidation Bottleneck

    As an application scientist, it is crucial to understand why certain fluorinated alkenes resist epoxidation. The synthesis of BTFDO from bromopentafluoropropene represents a worst-case scenario for standard oxidation protocols due to two primary factors:

    • Extreme Electron Deficiency: The presence of a trifluoromethyl (–CF₃) group and multiple fluorine atoms severely depletes the electron density of the π-bond. Consequently, standard electrophilic oxidants (e.g., mCPBA or peroxides) are entirely ineffective. Nucleophilic oxidants, such as the hypochlorite anion (OCl⁻), must be used in a biphasic system with a phase-transfer catalyst (PTC).

    • Steric Bulk and Leaving Group Dynamics: The massive steric radius of the bromine atom hinders the nucleophilic attack of the oxidant. More critically, once the oxirane ring is formed, the resulting BTFDO is highly strained. Because bromine is an excellent leaving group, the epoxide is exceptionally prone to thermal isomerization (yielding bromodifluoroacetyl fluoride) or nucleophilic ring-opening by trace halides[1].

    This intrinsic instability is why BTFDO and similar heavily halogenated epoxides are frequently cited in patent literature as "difficult to access" products, severely limiting their industrial application compared to their perfluorinated counterparts (1)[1].

    Reaction Pathway Visualization

    The diagram below maps the successful nucleophilic epoxidation pathway against the competing degradation routes that decimate BTFDO yields.

    Epoxidation_Workflow Alkene Bromopentafluoropropene (Electron-Deficient) Reaction Biphasic Epoxidation (-30 °C, pH 8.5) Alkene->Reaction Alkene Feed Oxidant NaOCl + PTC (Nucleophilic Oxidant) Oxidant->Reaction Controlled Addition Target 2-Bromo-2-(trifluoromethyl) difluorooxirane Reaction->Target Successful Oxidation Degradation1 Thermal Isomerization (Acyl Fluorides) Reaction->Degradation1 T > -10 °C Degradation2 Nucleophilic Ring-Opening (Halide Attack) Target->Degradation2 Excess PTC / Halides

    Caption: Mechanistic workflow and competing degradation pathways in BTFDO synthesis.

    Yield Benchmarking: BTFDO vs. Standard Fluorinated Epoxides

    The table below consolidates the expected synthetic yields of various fluorinated epoxides when subjected to optimized nucleophilic epoxidation conditions.

    Fluorinated EpoxideCAS NumberTypical Yield (%)Primary Synthetic Challenge & Causality
    Hexafluoropropylene Oxide (HFPO) 428-59-184.5 – 95.6% Exotherm Management: Requires strict temperature control (-12 °C) to prevent thermal decomposition of the epoxide[2].
    2-(Trifluoromethyl)oxirane (TFEO) 2000-66-075.0 – 85.0% Volatility: The low boiling point of the product requires specialized cryogenic trapping during distillation[3].
    2-Bromo-2-(trifluoromethyl)difluorooxirane (BTFDO) 933668-42-9< 30.0% Steric/Electronic Instability: Extreme steric hindrance from the Br atom; high susceptibility to spontaneous thermal isomerization and halide-induced ring-opening[1].

    Validated Experimental Workflows

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify reaction causality before proceeding to the next step.

    Protocol A: High-Yield Synthesis of Hexafluoropropylene Oxide (HFPO)

    This serves as the benchmark protocol for synthesizing stable perfluorinated epoxides. By utilizing a phase-transfer catalyst (PTC) and carefully controlling the addition of the oxidant, conversions of 91.3% and yields of 84.5% can be reliably achieved (2)[2].

    Step-by-Step Methodology:

    • Reactor Setup: In a jacketed reactor, combine 1,1,2-trichlorotrifluoroethane (solvent) and trioctylmethylammonium chloride (PTC, 2.5g). Chill the organic phase to exactly -12 °C.

    • Alkene Introduction: Bubble hexafluoropropylene gas into the chilled solvent until saturation is reached.

    • Controlled Oxidation: Slowly add an aqueous solution of sodium hypochlorite (NaOCl) over a period of 2 hours, maintaining an aqueous/organic phase volume ratio of 1.

      • Causality Note: The slow addition is critical. Rapid addition causes localized exotherms, which provide the activation energy required for the epoxide to decompose into SNaF and CF₃COONa byproducts[2].

    • Self-Validation Checkpoint: Extract a 0.5 mL aliquot of the organic phase. Perform rapid ¹⁹F-NMR analysis. The disappearance of the alkene signal and the emergence of the characteristic epoxide multiplet confirms successful conversion. Do not proceed to distillation until conversion exceeds 90%.

    • Isolation: Separate the organic layer and isolate HFPO via fractional distillation under a static vacuum.

    Protocol B: Optimized Synthesis of 2-Bromo-2-(trifluoromethyl)difluorooxirane (BTFDO)

    Synthesizing BTFDO requires aggressive deviations from the HFPO protocol to mitigate the leaving-group dynamics of the bromine atom.

    Step-by-Step Methodology:

    • Cryogenic Preparation: Charge a reactor with a fluorinated ether solvent and a quaternary ammonium PTC. Chill the system to -30 °C to -40 °C . (Standard -12 °C conditions will result in near-total isomerization of BTFDO).

    • Reagent Addition: Introduce 2-bromo-1,1,3,3,3-pentafluoropropene into the reactor.

    • Buffered Oxidation: Titrate the NaOCl solution while strictly maintaining the aqueous pH between 8.5 and 9.0 using a buffer.

      • Causality Note: High alkalinity (>pH 10) promotes immediate nucleophilic attack by OH⁻ on the highly strained halogenated oxirane ring. Lower pH (<8) reduces the concentration of the active OCl⁻ nucleophile, stalling the reaction.

    • Self-Validation Checkpoint: Monitor the reaction headspace continuously using GC-MS. If the isomerized byproduct (bromodifluoroacetyl fluoride) exceeds a 5% relative peak area, the reaction temperature has breached the thermal stability threshold. Immediately inject cryogenic coolant to drop the temperature by an additional 10 °C.

    • Rapid Workup: Quench the reaction with ice-cold water, rapidly separate the organic phase, and store immediately over activated molecular sieves at -20 °C to prevent delayed halide-induced ring-opening.

    Conclusion

    While standard fluorinated epoxides like HFPO and TFEO can be synthesized in high yields (75–95%) and utilized efficiently in downstream cycloadditions[3], the introduction of a bulky, highly electronegative bromine atom drastically alters the synthetic landscape. Benchmarking reveals that BTFDO yields rarely exceed 30% due to unavoidable thermal isomerization and nucleophilic degradation. Researchers must employ strict cryogenic controls, buffered biphasic oxidation, and rigorous in-situ validation to successfully isolate this highly functionalized building block.

    References

    • Synthesis of hexafluoropropylene oxide and its reaction mechanism. ResearchGate.2

    • Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus de l'Académie des Sciences.3

    • Method of producing perfluoro-3-oxa-pentene-sulphonyl fluoride (RU2546109C1). Google Patents.1

    Sources

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